molecular formula C₂₀H₁₃NO₅ B560659 5-Aminofluorescein CAS No. 27599-63-9

5-Aminofluorescein

Cat. No.: B560659
CAS No.: 27599-63-9
M. Wt: 347.32
InChI Key: QVNYARGEYTXDMK-UHFFFAOYSA-N
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Description

Two isomers are produced by the usual synthesis. Most publications imply they are interchangeable when used for the preparation of the isothiocyanate for fluorescent labeling.> 5-Aminofluorescein is a high purity and quality chemical used as molecular probe and important as fluorescent agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAJOEGTZDUSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062979
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Molecular Weight

347.3 g/mol
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CAS No.

3326-34-9
Record name 5-Aminofluorescein
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Record name 5-Aminofluorescein
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Record name 5-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
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Foundational & Exploratory

Spectroscopic Properties of 5-Aminofluorescein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a derivative of the highly fluorescent molecule, fluorescein. The addition of an amino group at the 5-position of the phthalic acid moiety introduces unique photophysical characteristics and provides a reactive site for covalent attachment to biomolecules. This makes 5-AF a valuable tool in various scientific disciplines, including cell biology, immunology, and drug discovery, primarily as a fluorescent label for visualizing and tracking molecules of interest. Understanding its spectroscopic properties is crucial for its effective application. This guide provides a comprehensive overview of the core spectroscopic characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant workflows.

Core Spectroscopic Properties

The fluorescence of this compound is highly sensitive to its local environment, particularly solvent and pH. The dianionic form of the molecule, predominant in basic conditions, exhibits the strongest fluorescence.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic properties of this compound in various solvents.

PropertyWater (0.01 M NaOH)MethanolDimethyl Sulfoxide (DMSO)Acetone
Excitation Maximum (λex) ~490 nmNot specified~495 nmNot specified
Emission Maximum (λem) ~515 nmNot specified~535 nmNot specified
Quantum Yield (Φf) 0.008[1]0.04[1]0.67[1]0.61[1]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹ (approx.)*Not specifiedNot specifiedNot specified

Influence of Solvent and pH

The solvent environment plays a critical role in the fluorescence quantum yield of this compound. In protic, hydrogen-bond-donating solvents like water and methanol, the quantum yield is significantly low[1]. Conversely, in aprotic, non-hydrogen bond-donating solvents such as DMSO and acetone, the quantum yield is substantially higher. This phenomenon is attributed to the quenching of the excited state by proton transfer in protic solvents.

The pH of the aqueous solution is another major determinant of 5-AF's fluorescence. The fluorescence intensity of fluorescein derivatives generally increases with pH, with the dianionic species being the most fluorescent form. In acidic conditions, the formation of monoanionic, neutral, and cationic species leads to a significant decrease in fluorescence.

ph_dependence Cationic (Low pH) Cationic (Low pH) Neutral Neutral Cationic (Low pH)->Neutral Increase pH Monoanionic Monoanionic Neutral->Monoanionic Increase pH Dianionic (High pH) Dianionic (High pH) Monoanionic->Dianionic (High pH) Increase pH

pH-dependent forms of this compound.

Experimental Protocols

This section provides detailed methodologies for the determination of the key spectroscopic properties of this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO or 0.1 M NaOH)

  • Analytical balance

  • Volumetric flasks

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 490 nm for 5-AF in basic solution. Use the same solvent as a blank.

  • Plot a calibration curve: Plot the absorbance values against the corresponding molar concentrations.

  • Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε).

Measurement of Absorption and Emission Spectra

Materials:

  • This compound solution of known concentration

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure for Absorption Spectrum:

  • Turn on the spectrophotometer and allow the lamp to warm up.

  • Place a cuvette containing the solvent blank in the sample holder and record a baseline spectrum.

  • Replace the blank with a cuvette containing the this compound solution.

  • Scan a range of wavelengths (e.g., 350-600 nm) to obtain the absorption spectrum. The peak of this spectrum is the λmax.

Procedure for Emission Spectrum:

  • Turn on the spectrofluorometer and allow the lamp to warm up.

  • Set the excitation wavelength to the λmax determined from the absorption spectrum.

  • Place a cuvette containing the solvent blank in the sample holder and record a blank emission spectrum.

  • Replace the blank with the this compound solution.

  • Scan a range of emission wavelengths (e.g., 500-700 nm) to obtain the fluorescence emission spectrum. The peak of this spectrum is the λem.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield is determined relative to a standard with a known quantum yield. Fluorescein in 0.1 M NaOH (Φf = 0.95) is a common standard for compounds emitting in the green region of the spectrum.

Materials:

  • This compound solution

  • Fluorescence standard solution (e.g., fluorescein in 0.1 M NaOH)

  • Solvent

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the gradient (slope) of the linear fit for each plot.

  • Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, Grads and Gradr are the gradients of the sample and reference plots, respectively, and ηs and ηr are the refractive indices of the sample and reference solutions (if different).

Application: Protein Labeling and Fluorescence Microscopy Workflow

This compound is commonly used to label proteins for visualization in fluorescence microscopy. The primary amine group of 5-AF can be reacted with various functional groups on proteins, often after conversion to a more reactive derivative like an isothiocyanate (FITC) or a succinimidyl ester.

protein_labeling_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Application Protein Protein Conjugation Covalent Conjugation (pH 8.5-9.5) Protein->Conjugation 5-AF_derivative 5-AF Derivative (e.g., FITC) 5-AF_derivative->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy Imaging Cellular Imaging Microscopy->Imaging

General workflow for protein labeling and fluorescence microscopy.

References

5-Aminofluorescein: A Comprehensive Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core excitation and emission spectra of 5-Aminofluorescein (5-AF). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile fluorophore in their work. This guide delves into the quantitative spectral data, detailed experimental methodologies for its characterization, and the critical influence of the surrounding environment on its fluorescent properties.

Core Spectral Properties of this compound

This compound is a derivative of fluorescein that is widely used as a fluorescent label for various biological molecules. Its fluorescence is characterized by excitation in the blue-green region of the visible spectrum and emission in the green region. However, the precise spectral characteristics, particularly the quantum yield, are highly sensitive to the solvent environment.

The excitation maximum of 5-AF is consistently reported to be in the range of 490 to 495 nm.[1][2] Its emission maximum is typically observed between 515 and 535 nm.[1][2]

The fluorescence quantum yield of this compound is notably low in aqueous solutions. This phenomenon is attributed to the quenching effect of water. In contrast, the quantum yield is significantly enhanced in aprotic, non-hydrogen bond donor solvents such as dimethyl sulfoxide (DMSO) and acetone. This solvent-dependent fluorescence is a critical consideration for experimental design and data interpretation.

Quantitative Spectral Data

The following table summarizes the key quantitative spectral data for this compound in various solvents.

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Water~490~5150.008
MethanolNot specifiedNot specified0.04
DMSONot specifiedNot specified0.67
AcetoneNot specifiedNot specified0.61

Experimental Protocols

Accurate determination of the spectral properties of this compound requires precise experimental protocols. Below are detailed methodologies for measuring the fluorescence quantum yield.

Protocol for Measuring Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (this compound) relative to a standard with a known quantum yield.

1. Materials and Instrumentation:

  • This compound

  • A stable, well-characterized fluorescence standard with a known quantum yield in the same solvent as the sample.

  • Spectrophotometer for absorbance measurements

  • Spectrofluorometer for fluorescence measurements

  • High-purity solvents

  • Volumetric flasks and pipettes

2. Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the fluorescence standard of a known concentration.

    • Prepare a stock solution of this compound of a known concentration in the same solvent as the standard.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the intended excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. It is crucial to use the same excitation wavelength for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The resulting plots should be linear.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)²

      Where:

      • Φ_std is the quantum yield of the standard.

      • m_sample and m_std are the slopes of the linear fits of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the solvents are the same, this term becomes 1).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the excitation and emission spectra of a fluorescent compound like this compound.

G cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_qy Quantum Yield Determination (Optional) prep_solution Prepare Stock Solution of 5-AF prep_dilutions Create Serial Dilutions prep_solution->prep_dilutions measure_abs Measure Absorbance Spectrum prep_dilutions->measure_abs To Spectrophotometer excite_sample Excite Sample at λex prep_dilutions->excite_sample To Spectrofluorometer det_ex_max Determine Excitation Maximum (λex) measure_abs->det_ex_max det_ex_max->excite_sample Use λex for Excitation measure_em Measure Emission Spectrum excite_sample->measure_em det_em_max Determine Emission Maximum (λem) measure_em->det_em_max calculate_qy Calculate Quantum Yield det_em_max->calculate_qy prep_std Prepare Standard Solutions measure_std_abs Measure Standard Absorbance prep_std->measure_std_abs measure_std_fluo Measure Standard Fluorescence prep_std->measure_std_fluo measure_std_abs->calculate_qy measure_std_fluo->calculate_qy

Caption: Experimental workflow for determining the spectral properties of this compound.

References

An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of 5-Aminofluorescein

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the photophysical properties of 5-Aminofluorescein (5-AF), a vital fluorescent marker. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative aspects of its quantum yield and fluorescence lifetime, the influence of environmental factors, and detailed experimental protocols for their measurement.

Quantitative Photophysical Data

The fluorescence properties of this compound are highly sensitive to its chemical environment, particularly the solvent and pH. This sensitivity is rooted in the molecule's structure, which includes a xanthene fluorophore, a carboxylic acid group, and an amino group.

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For 5-AF, this value varies dramatically depending on the solvent's ability to form hydrogen bonds.

In aqueous and other hydrogen-bond-donating solvents, the quantum yield of 5-AF is notably low.[1][2] However, in aprotic, non-hydrogen bond-donor solvents, the dianion form of 5-AF exhibits bright fluorescence with a high quantum yield.[1][2] This enhancement is attributed to the inhibition of non-radiative decay pathways that are prevalent in protic solvents. The fluorescence can be quenched in these aprotic solvents by the addition of small amounts of water, which hydrates the carboxylate group, or by conditions that lead to the protonation of this group.[1]

Table 1: Fluorescence Quantum Yield (Φf) of this compound in Various Solvents

SolventQuantum Yield (Φf)Conditions / RemarksSource
Water0.8% (0.008)-
Water / 10 mM PBS1.6% (0.016)-
Methanol4% (0.04)-
Dimethylsulfoxide (DMSO)67% (0.67)For the dianion form
Acetone61% (0.61)For the dianion form

Fluorescence lifetime is the average time a fluorophore remains in the excited state before returning to the ground state by emitting a photon. This parameter is an intrinsic property of the molecule and is sensitive to factors like temperature, polarity, and the presence of quenchers. 5-AF often exhibits multi-exponential decay, indicating the presence of different fluorescent species or conformations in solution.

Table 2: Fluorescence Lifetime (τf) of this compound

SolventLifetime Component 1 (τ1)Lifetime Component 2 (τ2)Conditions / RemarksSource
Water / 10 mM PBS0.22 ns2.39 nsMulti-exponential decay

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires precise experimental procedures. The following sections outline standard methodologies for these measurements.

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.

Detailed Protocol:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar wavelength range to this compound. Ensure the standard is of high purity.

  • Solution Preparation: Prepare a series of dilute solutions of both the 5-AF sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorbance spectra for all prepared solutions. Note the absorbance value at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using a spectrofluorometer. It is critical to use the same excitation wavelength, slit widths, and instrument geometry for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the 5-AF sample and the standard.

    • Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_X) and the standard (Grad_ST).

  • Quantum Yield Calculation: Calculate the quantum yield of the 5-AF sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the known quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity vs. absorbance.

    • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).

The time-domain method, specifically Time-Correlated Single Photon Counting (TCSPC), is a highly sensitive technique for measuring fluorescence lifetimes. It involves exciting the sample with a short pulse of light and measuring the arrival time of individual emitted photons.

Detailed Protocol:

  • Instrumentation Setup: Utilize a TCSPC system equipped with a high-repetition-rate pulsed light source (e.g., picosecond laser diode or LED) and a sensitive, high-speed single-photon detector (e.g., photomultiplier tube or avalanche photodiode).

  • Sample Excitation: The sample is excited with a short optical pulse. The time between pulses should be long enough to allow for the complete decay of the fluorescence (typically 5-10 times the expected lifetime).

  • Photon Detection: The detector registers the single photons emitted by the sample.

  • Time Measurement: For each detected photon, the time difference between the excitation pulse and the photon's arrival is precisely measured by the TCSPC electronics.

  • Histogram Construction: The system builds a histogram of the arrival times of many photons over millions of excitation cycles. This histogram represents the probability distribution of the fluorescence decay over time.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The quality of the fit is assessed using statistical parameters like chi-squared (χ²).

Visualized Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key processes.

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare dilute solutions of 5-AF (Abs < 0.1) abs_spec Record UV-Vis Absorbance Spectra prep_sample->abs_spec prep_standard Prepare dilute solutions of Standard (Abs < 0.1) prep_standard->abs_spec fluo_spec Record Corrected Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Emission Area fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Grad_X, Grad_ST) plot->gradient calculate Calculate Quantum Yield Φ_X = Φ_ST * (Grad_X/Grad_ST) * (η_X²/η_ST²) gradient->calculate

Caption: Workflow for Quantum Yield Measurement (Comparative Method).

G cluster_main Time-Correlated Single Photon Counting (TCSPC) Workflow source Pulsed Light Source (e.g., ps Laser) sample 5-AF Sample source->sample Excitation Pulse electronics TCSPC Electronics (Timer) source->electronics Start Signal detector Single-Photon Detector (PMT/APD) sample->detector Emitted Photon detector->electronics Stop Signal histogram Build Histogram of Photon Arrival Times electronics->histogram analysis Fit Decay Curve to Exponential Function(s) histogram->analysis lifetime Determine Fluorescence Lifetime (τ) analysis->lifetime

Caption: Workflow for Fluorescence Lifetime Measurement via TCSPC.

G cluster_tautomerism Tautomeric Equilibrium of 5-AF Monoanion in DMSO cluster_quenching Quenching Mechanism lactone Colorless Lactone (Non-fluorescent) -COOH group unionized phenolate Colored 'Phenolate' Tautomer (Fluorescent) -COO⁻ group ionized lactone->phenolate Equilibrium in DMSO phenolate->lactone Shifts equilibrium quencher Addition of H₂O or H⁺ (Protic environment) quencher->lactone quencher->phenolate

Caption: Tautomerism of 5-AF in DMSO and Quenching Pathway.

References

5-Aminofluorescein: A Technical Guide to Solubility and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of 5-Aminofluorescein (5-AF) in various solvents, detailed experimental protocols for solubility determination, and an overview of its application in biochemical contexts, including protein labeling and immunofluorescence.

Core Topic: Solubility of this compound

This compound is a derivative of the highly fluorescent molecule fluorescein, featuring a primary amine group that facilitates its use as a reactive fluorescent label. Its solubility is a critical parameter for its application in various experimental settings, influencing its storage, handling, and reactivity in labeling protocols.

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that for some solvents, the data indicates a minimum solubility (≥), meaning that saturation was not reached at the specified concentration.

SolventSolubilityMolar Concentration (mM)
Dimethyl Sulfoxide (DMSO)≥ 32 mg/mL[1][2]≥ 92.13
Dimethylformamide (DMF)5 mg/mL[3][4]14.40
Methanol10 mg/mL[5]28.79
WaterPartially solubleNot applicable
AcetoneSolubleNot specified

Note: The molecular weight of this compound is 347.32 g/mol .

Experimental Protocols

I. Protocol for Determining Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a given solvent, adapted from standard laboratory procedures for sparingly soluble compounds.

Objective: To determine the saturation point of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, Methanol)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Spectrophotometer

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a sealed vial. The goal is to create a solution where solid particles of the dye are visible.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved this compound.

    • Carefully collect a precise volume of the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of a spectrophotometer.

    • Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of this compound (approximately 490 nm).

    • Calculate the concentration of the dissolved this compound using a pre-established calibration curve or the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of this compound in the specific solvent.

  • Calculation of Solubility:

    • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the original supernatant. The result can be expressed in mg/mL or mol/L.

II. General Protocol for Protein Labeling with this compound

This compound can be conjugated to proteins through the reaction of its primary amine with reactive groups on the protein, such as activated carboxyl groups. This protocol provides a general workflow for this process.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Activating agents for protein's carboxyl groups (e.g., EDC, NHS)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.

  • Activation of Protein (if necessary):

    • If targeting carboxyl groups on the protein, add EDC and NHS to the protein solution to activate these groups for reaction with the amine of 5-AF.

  • Preparation of this compound Solution:

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Slowly add the this compound stock solution to the activated protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10-20 fold molar excess of the dye is common.

    • Incubate the reaction mixture for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle stirring and protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~490 nm (for the fluorescein).

Visualizing Workflows and Applications

Protein Labeling Workflow

The following diagram illustrates the general steps involved in labeling a protein with this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A Dissolve Protein in Amine-Free Buffer C Activate Protein (e.g., EDC/NHS) A->C B Prepare 5-AF Stock in DMSO/DMF D Add 5-AF to Protein Incubate B->D C->D Combine E Purify Conjugate (Desalting/Dialysis) D->E F Characterize (Degree of Labeling) E->F

Caption: General workflow for protein labeling with this compound.

Application in Immunofluorescence

This compound-labeled antibodies are valuable reagents in immunofluorescence-based assays for the detection and localization of specific antigens in cells and tissues.

G A Antigen in Cell/Tissue B Primary Antibody (Unlabeled) A->B Binds to C Secondary Antibody labeled with 5-AF B->C Binds to D Fluorescence Microscopy C->D Excitation E Signal Detection & Localization D->E Emission

Caption: Logical diagram of indirect immunofluorescence using a 5-AF labeled secondary antibody.

References

5-Aminofluorescein: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a derivative of the highly fluorescent molecule fluorescein, functionalized with an amine group. This modification allows for its conjugation to various biomolecules, making it a valuable tool in biological research and drug development. Its pH-sensitive fluorescence and utility as a fluorescent marker for proteins and in various assay formats underscore its importance in the laboratory. This guide provides an in-depth overview of the molar extinction coefficient of this compound, a detailed protocol for its determination, and its applications in key experimental workflows.

Spectroscopic Properties of this compound

The spectroscopic properties of this compound, particularly its absorption and emission maxima, are crucial for its application as a fluorescent probe. These properties are highly dependent on the solvent and pH of the medium.

Table 1: Spectral Properties of this compound

PropertyValueConditions
Molar Extinction Coefficient (ε) Not explicitly available in literature; determination required.Borate Buffer (pH 8.5)
Absorption Maximum (λmax) 496 nmBorate Buffer (pH 8.5)[1]
Excitation Wavelength (λex) ~490-495 nmVaries with solvent and pH[2]
Emission Wavelength (λem) ~515-535 nmVaries with solvent and pH[2]

Note: While a specific molar extinction coefficient for this compound in borate buffer at pH 8.5 is not readily found in the reviewed literature, the following experimental protocol provides a detailed method for its determination.

Experimental Protocol: Determination of the Molar Extinction Coefficient of this compound

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a constant for a specific substance under defined conditions (solvent, pH, temperature). The determination of ε is based on the Beer-Lambert law.

Principle: The Beer-Lambert Law

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Equation: A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (in M-1cm-1)

  • c is the concentration of the solute (in mol/L or M)

  • l is the path length of the cuvette (typically 1 cm)

Materials and Equipment
  • This compound (MW: 347.32 g/mol )

  • Borate buffer (pH 8.5)

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure
  • Preparation of a Stock Solution:

    • Accurately weigh a small amount (e.g., 1-2 mg) of this compound using an analytical balance.

    • Dissolve the weighed this compound in a known volume of borate buffer (pH 8.5) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.

  • Preparation of Serial Dilutions:

    • Perform a series of dilutions of the stock solution using the borate buffer to obtain a range of concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM). Use volumetric flasks and micropipettes for accuracy.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (e.g., 350-600 nm).

    • Use a quartz cuvette filled with the borate buffer (pH 8.5) as a blank to zero the instrument.

    • Measure the absorbance of each of the prepared dilutions at the determined absorption maximum (λmax), which is approximately 496 nm.

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

    • The resulting plot should be a straight line passing through the origin, as predicted by the Beer-Lambert law.

    • Perform a linear regression analysis on the data points. The slope of the line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope is equal to ε.

Applications in Research and Drug Development

This compound is a versatile tool in various research and drug development applications due to its fluorescent properties and the reactivity of its primary amine group.

Fluorescence Polarization Assays

Fluorescence polarization (FP) is a technique used to study molecular interactions in solution, such as protein-ligand binding. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light. When the tracer binds to a larger molecule, its tumbling rate slows down, leading to an increase in the polarization of the emitted light.

FP_Assay_Workflow cluster_0 Assay Preparation cluster_1 Binding Interaction cluster_2 Measurement & Analysis Tracer 5-AF Labeled Ligand (Tracer) Unbound Unbound Tracer (Fast Tumbling) Tracer->Unbound Target Target Molecule (e.g., Protein) Bound Tracer-Target Complex (Slow Tumbling) Target->Bound Buffer Assay Buffer Excitation Polarized Excitation Light Unbound->Excitation Bound->Excitation Detection Measure Parallel & Perpendicular Fluorescence Emission Excitation->Detection Calculation Calculate Fluorescence Polarization (mP) Detection->Calculation Result Binding Curve / IC50 Calculation->Result

Fluorescence Polarization (FP) Assay Workflow.
High-Throughput Screening (HTS) Assays

This compound can be used as a fluorescent probe in high-throughput screening (HTS) to identify compounds that modulate the activity of a target molecule. For example, in an enzyme inhibition assay, the displacement of a 5-AF labeled substrate from the enzyme's active site by a test compound would lead to a change in the fluorescence signal.

HTS_Workflow cluster_0 Assay Development cluster_1 Screening cluster_2 Data Analysis & Hit Identification Assay_Design Design Fluorescence-based Assay (e.g., Enzyme Inhibition) Reagent_Prep Prepare Reagents: - Target Enzyme - 5-AF Labeled Substrate - Assay Buffer Assay_Design->Reagent_Prep Plate_Prep Dispense Reagents into Microtiter Plates Reagent_Prep->Plate_Prep Compound_Add Add Compound Library (One compound per well) Plate_Prep->Compound_Add Incubation Incubate at Controlled Temperature Compound_Add->Incubation Readout Measure Fluorescence Signal (e.g., Intensity, Polarization) Incubation->Readout Data_Analysis Analyze Data to Identify Wells with Signal Change Readout->Data_Analysis Hit_Confirmation Confirm Primary Hits (Dose-response curves) Data_Analysis->Hit_Confirmation Hit_Validation Validate Hits in Secondary Assays Hit_Confirmation->Hit_Validation

High-Throughput Screening (HTS) Workflow.
Cellular Imaging

The ability of this compound to be conjugated to molecules that target specific cellular components makes it a useful probe for live-cell imaging. The general workflow involves introducing the 5-AF labeled probe to the cells, allowing for uptake and localization, and then visualizing the fluorescence using a microscope.

Cellular_Imaging_Workflow cluster_0 Probe Preparation & Cell Culture cluster_1 Labeling & Imaging cluster_2 Image Analysis Probe_Prep Synthesize/Obtain 5-AF Labeled Probe Labeling Incubate Cells with 5-AF Labeled Probe Probe_Prep->Labeling Cell_Culture Culture Cells on Microscope Slides/Dishes Cell_Culture->Labeling Washing Wash to Remove Unbound Probe Labeling->Washing Imaging Visualize Fluorescence with Microscope Washing->Imaging Image_Acquisition Acquire Digital Images Imaging->Image_Acquisition Data_Analysis Analyze Image Data: - Localization - Intensity - Co-localization Image_Acquisition->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

Cellular Imaging Workflow.

Conclusion

This compound remains a cornerstone fluorescent probe in various scientific disciplines. While a standardized molar extinction coefficient value is not prominently available, this guide provides a robust and straightforward protocol for its determination. The outlined applications in fluorescence polarization, high-throughput screening, and cellular imaging, complete with workflow diagrams, highlight the versatility and continued relevance of this compound in advancing research and drug discovery. The provided methodologies and workflows serve as a valuable resource for professionals seeking to effectively utilize this important fluorescent molecule.

References

5-Aminofluorescein (CAS 3326-34-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a highly versatile fluorescent dye belonging to the xanthene class. Characterized by its bright green fluorescence, 5-AF serves as a valuable tool in a myriad of applications across life sciences and drug development. Its primary amine group allows for straightforward conjugation to various biomolecules, making it an excellent fluorescent label for proteins, antibodies, and nucleic acids. Furthermore, its pH-sensitive fluorescence properties enable its use as an intracellular pH indicator. This technical guide provides an in-depth overview of the physicochemical properties, common applications, and detailed experimental protocols involving this compound.

Physicochemical and Spectral Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application. Key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3326-34-9[1][2]
Molecular Formula C₂₀H₁₃NO₅[2]
Molecular Weight 347.32 g/mol [2]
Appearance Orange to red-brown powder
Melting Point 285 °C (decomposes)
Solubility Soluble in DMSO (≥ 32 mg/mL), DMF (5 mg/mL), methanol (10 mg/mL), and partially soluble in water.
pKa ~6.5

Table 2: Spectral Properties of this compound

ParameterValueConditionsReference(s)
Excitation Maximum (λex) ~490-495 nmpH > 8
Emission Maximum (λem) ~515-525 nmpH > 8
Molar Extinction Coefficient (ε) ~75,000 cm⁻¹M⁻¹at ~492 nm
Quantum Yield (Φ) 0.61 - 0.92in Acetone/Ethanol, pH > 8

Note: The molar extinction coefficient is for the closely related compound Fluorescein isothiocyanate (FITC) and serves as a reliable estimate for this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in various scientific disciplines.

  • Fluorescent Labeling: The primary amine group of 5-AF can be readily coupled to proteins, antibodies, and other biomolecules through various conjugation chemistries. These fluorescently labeled molecules are instrumental in techniques such as immunofluorescence, flow cytometry, and fluorescence microscopy.

  • Intracellular pH Sensing: The fluorescence intensity of this compound is sensitive to the surrounding pH, with a pKa around 6.5. This property allows for the ratiometric measurement of intracellular pH, providing insights into cellular physiology and metabolic states.

  • Neuronal Tracing: When conjugated to carrier molecules like dextran, this compound can be used as a tracer to map neuronal pathways. These conjugates can be transported anterogradely or retrogradely within neurons, allowing for the visualization of neuronal projections.

  • Studying Endocytosis and Phagocytosis: Fluorescently labeled ligands or particles using 5-AF can be employed to study cellular uptake mechanisms such as receptor-mediated endocytosis and phagocytosis. The internalization and trafficking of these fluorescent probes can be monitored using live-cell imaging techniques.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein, such as an antibody, via its primary amine groups.

Materials:

  • This compound (CAS 3326-34-9)

  • Protein to be labeled (e.g., IgG antibody) at 1-5 mg/mL in amine-free buffer (e.g., PBS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare 5-AF Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL immediately before use.

  • Prepare Protein Solution: Adjust the protein concentration to 1-5 mg/mL in 1 M sodium bicarbonate buffer, pH 9.0.

  • Conjugation Reaction: While gently vortexing the protein solution, slowly add the dissolved 5-AF. A typical starting molar excess of dye to protein is 10-20 fold.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4. The first colored band to elute is the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for 5-AF). The DOL can be calculated using the Beer-Lambert law and the respective molar extinction coefficients.

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Diagram: Protein Labeling Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Prep_Dye Dissolve 5-AF in DMSO React Mix Dye and Protein (1-2h, RT, Dark) Prep_Dye->React Prep_Protein Prepare Protein in Bicarbonate Buffer Prep_Protein->React Purify Size-Exclusion Chromatography React->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze Store Store Labeled Protein (4°C or -20°C) Analyze->Store

Caption: Workflow for fluorescently labeling proteins with this compound.

Intracellular pH Measurement

This protocol outlines the use of this compound for the ratiometric measurement of intracellular pH (pHi).

Materials:

  • This compound

  • Anhydrous DMSO

  • Cells grown on coverslips or in a microplate

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Calibration buffers of known pH (e.g., pH 5.5, 6.5, 7.5)

  • Ionophores (e.g., nigericin and valinomycin)

  • Fluorescence microscope or plate reader with dual-excitation capabilities

Procedure:

  • Prepare 5-AF Stock Solution: Prepare a 1-10 mM stock solution of this compound in DMSO.

  • Cell Loading: Wash cells once with physiological buffer. Add the 5-AF stock solution to the physiological buffer to a final concentration of 1-10 µM. Incubate the cells with this loading buffer for 30-60 minutes at 37°C.

  • Washing: Remove the loading buffer and wash the cells twice with physiological buffer to remove extracellular dye.

  • Fluorescence Measurement: Excite the cells at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm). Measure the emission intensity at ~535 nm for both excitation wavelengths.

  • Calculate Ratio: Calculate the ratio of the fluorescence intensity at the pH-sensitive excitation wavelength to the intensity at the pH-insensitive excitation wavelength.

  • Calibration: To convert the fluorescence ratio to an absolute pHi value, a calibration curve must be generated. Incubate the loaded cells in calibration buffers of known pH containing ionophores (e.g., 10 µM nigericin and 10 µM valinomycin) to equilibrate the intracellular and extracellular pH. Measure the fluorescence ratio at each pH and plot it against the known pH values to create a calibration curve.

  • Data Analysis: Use the calibration curve to determine the pHi of the experimental cells from their measured fluorescence ratios.

Diagram: Intracellular pH Measurement Workflow

G cluster_calib Calibration Load Load Cells with This compound Wash Wash to Remove Extracellular Dye Load->Wash Measure Measure Fluorescence at λex1 (~490nm) & λex2 (~440nm) Wash->Measure Ratio Calculate Ratio (I_490 / I_440) Measure->Ratio Result Determine Intracellular pH Ratio->Result Calib_Buffers Prepare Calibration Buffers (known pH + ionophores) Measure_Calib Measure Ratio in Calibration Buffers Calib_Buffers->Measure_Calib Curve Generate Calibration Curve (Ratio vs. pH) Measure_Calib->Curve Curve->Result

Caption: Workflow for measuring intracellular pH using this compound.

Signaling Pathway Visualization

This compound and its conjugates are valuable tools for visualizing and studying various cellular signaling pathways. One prominent example is the investigation of receptor-mediated endocytosis.

Receptor-Mediated Endocytosis Pathway

Fluorescently labeled ligands, such as 5-AF conjugated to a specific protein, can be used to track the internalization and subsequent trafficking of receptor-ligand complexes. This allows for the dissection of the endocytic pathway, from clathrin-coated pit formation to endosomal sorting and eventual degradation in lysosomes or recycling back to the cell surface.

Diagram: Generalized Receptor-Mediated Endocytosis Pathway

G Ligand 5-AF Labeled Ligand Binding Ligand-Receptor Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding CCP Clathrin-Coated Pit Binding->CCP Internalization CCV Clathrin-Coated Vesicle CCP->CCV Uncoating Uncoating CCV->Uncoating EarlyEndosome Early Endosome (pH ~6.0-6.5) Uncoating->EarlyEndosome RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Sorting LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Sorting RecyclingEndosome->Receptor Recycling Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Degradation Ligand/Receptor Degradation Lysosome->Degradation Recycle Receptor Recycling

Caption: Generalized signaling pathway of receptor-mediated endocytosis.

Conclusion

This compound (CAS 3326-34-9) remains a cornerstone fluorescent probe in modern biological research and drug discovery. Its favorable spectral properties, coupled with its reactive amine handle, provide a versatile platform for a wide range of applications, from labeling and tracking biomolecules to sensing the intracellular environment. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the capabilities of this powerful fluorescent tool in their scientific endeavors.

References

Tautomerism of 5-Aminofluorescein: A Technical Guide on Solvent-Dependent Equilibria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric behavior of 5-aminofluorescein in various solvent environments. Understanding the solvent-dependent equilibrium between its different structural isomers is critical for applications in biological imaging, diagnostics, and drug delivery, as the predominant tautomeric form dictates the molecule's photophysical properties, such as absorption and fluorescence.

Introduction to Tautomerism in this compound

This compound, a derivative of fluorescein, exhibits a complex tautomeric equilibrium involving several forms: a colorless lactone, a colored quinonoid, and a zwitterionic form for the neutral molecule.[1][2] Furthermore, its monoanion can exist as both a lactone and a "phenolate" tautomer where the xanthene moiety is ionized while the carboxylic group remains protonated.[3][4] The equilibrium between these forms is highly sensitive to the solvent's properties, particularly its ability to form hydrogen bonds.

Tautomeric Equilibria in Different Solvents

The distribution of this compound tautomers is significantly influenced by the solvent. In non-hydrogen bond donor (aprotic) solvents like dimethyl sulfoxide (DMSO) and acetonitrile, the equilibrium for the monoanion heavily favors the colorless lactone form.[3] Conversely, in protic solvents such as water and alcohols, the fluorescent properties of the dianion are notably quenched. The addition of water to a non-aqueous solvent can also shift the equilibrium. For instance, in a 50 mass % aqueous ethanol solution, the equilibrium of the neutral molecule shifts towards the lactone form, an effect that is more pronounced for this compound than for its 4'-isomer.

Quantitative Analysis of Tautomeric Distribution

The following table summarizes the quantitative data available on the tautomeric distribution of this compound species in different solvents.

SolventSpeciesTautomeric FormPercentage/RatioCitation
DMSOMonoanion (HR⁻)Lactone~98.8%
Phenolate~1.2%
DMSONeutral (H₂R)LactonePredominant
QuinonoidMinor admixture
DMSO-Kₐ₁/Kₐ₂~800

Experimental Protocols for Studying Tautomerism

The investigation of this compound's tautomerism involves a combination of spectroscopic and spectrometric techniques.

Spectrophotometric Titration

Spectrophotometric titration is a key method to determine the pKₐ values and observe the spectral shifts corresponding to different ionic and tautomeric species.

  • Procedure: A solution of this compound in the solvent of interest (e.g., DMSO) is prepared. The absorption spectra are recorded upon the stepwise addition of a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce deprotonation. Similarly, the effect of hydration can be studied by titrating a solution of the dye in a non-aqueous solvent with water.

  • Data Analysis: The changes in the absorption spectra at different titrant concentrations are analyzed to calculate the equilibrium constants for the dissociation and tautomerization processes.

Spectroscopic and Spectrometric Analysis

Visible, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with fluorescence spectroscopy, are employed to identify and quantify the different tautomers.

  • Visible and IR Spectroscopy: The colorless lactone form can be distinguished from the colored quinonoid and phenolate forms by its lack of absorption in the visible region. IR spectroscopy can provide information about the protonation state of the carboxylic group.

  • ¹H NMR Spectroscopy: This technique can be used to elucidate the molecular structure of the predominant species in solution.

  • Fluorescence Spectroscopy: Fluorescence lifetimes and quantum yields are measured to understand the emission properties of the different tautomeric and ionic forms. Non-hydrogen bond donor solvents have been shown to lead to bright fluorescence of the dianion, which is quenched by the addition of water.

Visualization of Tautomeric Equilibria

The following diagrams illustrate the key tautomeric and protolytic equilibria of this compound.

Tautomerism_of_5_Aminofluorescein cluster_neutral Neutral Species (H₂R) cluster_monoanion Monoanion (HR⁻) cluster_dianion Dianion (R²⁻) Lactone_N Lactone (Colorless) Quinonoid_N Quinonoid (Colored) Lactone_N->Quinonoid_N Kᴛ₁ Lactone_M Lactone (Colorless) Lactone_N->Lactone_M +H⁺ Zwitterion_N Zwitterion (Colored) Quinonoid_N->Zwitterion_N Kᴛ₂ Phenolate_M Phenolate (Colored) Quinonoid_N->Phenolate_M +H⁺ Lactone_M->Phenolate_M Kᴛ₃ Dianion Dianion (Fluorescent) Phenolate_M->Dianion +H⁺

Caption: Tautomeric and protolytic equilibria of this compound.

Experimental Workflow for Tautomerism Study

Experimental_Workflow cluster_spectroscopy Spectroscopic Techniques A Sample Preparation (this compound in selected solvent) B Spectrophotometric Titration (e.g., with DBU or water) A->B C Spectroscopic Analysis A->C D Data Analysis B->D UV_Vis UV-Vis IR IR NMR ¹H NMR Fluorescence Fluorescence E Determination of Tautomeric Ratios and pKₐ D->E UV_Vis->D IR->D NMR->D Fluorescence->D

Caption: Generalized experimental workflow for studying tautomerism.

References

5-Aminofluorescein: A Technical Guide to a Versatile Fluorescent Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a derivative of the highly versatile and widely used xanthene dye, fluorescein. The introduction of a reactive primary amine group at the 5-position of the phthalic acid moiety makes 5-AF a valuable building block for the synthesis of a wide array of fluorescent probes and conjugates.[1] Its utility stems from the bright green fluorescence characteristic of the fluorescein core, coupled with the ability to be covalently attached to various biomolecules and surfaces. This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, and applications, with a focus on its role in the development of fluorescent dyes for research and drug development.

Physicochemical and Photophysical Properties

This compound is a dark red solid at room temperature.[2] It is partially soluble in water and more soluble in organic solvents such as methanol and acetone.[2] The photophysical properties of 5-AF are highly dependent on its environment, particularly the solvent and pH. Like its parent molecule, fluorescein, 5-AF exhibits pH-sensitive fluorescence, which can be a critical consideration in its application.[3]

The fluorescence quantum yield of this compound is notably influenced by the solvent environment. In aqueous solutions, the dianion form of aminofluoresceins is practically non-fluorescent, and the quantum yields in alcohols are low.[2] However, in aprotic, non-hydrogen bond donor solvents like dimethyl sulfoxide (DMSO) and acetone, the quantum yield is significantly higher. This phenomenon is attributed to the quenching effect of water, which can hydrate the carboxylate group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₁₃NO₅
Molecular Weight347.32 g/mol
AppearanceDark Red Solid
Melting Point223 °C (decomposes)
SolubilityPartially soluble in water; Soluble in methanol (10 mg/mL) and acetone.

Table 2: Photophysical Properties of this compound

PropertyValueConditionsReference
Excitation Maximum (λex)~490 nm
Emission Maximum (λem)~515-520 nm
Quantum Yield (Φ)0.8%Water
Quantum Yield (Φ)4%Methanol
Quantum Yield (Φ)67%DMSO
Quantum Yield (Φ)61%Acetone
Fluorescence Lifetime (τ)~4.08 nsAlkaline aqueous solution

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-nitrophthalic acid with resorcinol, followed by the reduction of the resulting nitrofluorescein isomers. The initial condensation reaction produces a mixture of 5-nitrofluorescein and 6-nitrofluorescein. These isomers can be separated by techniques such as fractional crystallization of their diacetyl derivatives. Subsequent reduction of the nitro group to an amine, often using reagents like sodium sulfide or hydrazine hydrate, yields this compound.

This compound as a Building Block for Fluorescent Dyes

The primary utility of this compound lies in its reactive amino group, which serves as a handle for conjugation to a wide variety of molecules. This allows for the creation of custom fluorescent probes for specific applications.

Bioconjugation

The amino group of 5-AF can be readily reacted with various functional groups to form stable covalent bonds. Common bioconjugation reactions involving this compound include:

  • Amide Bond Formation: The amine can react with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or acyl chlorides to form stable amide bonds. This is a widely used strategy for labeling proteins, peptides, and other amine-containing biomolecules.

  • Isothiocyanate Chemistry: this compound is a precursor for the synthesis of fluorescein isothiocyanate (FITC), a widely used amine-reactive labeling reagent. The amino group is converted to an isothiocyanate group (-N=C=S), which readily reacts with primary amines on biomolecules to form a stable thiourea linkage.

  • Schiff Base Formation: The amine can react with aldehydes and ketones to form a Schiff base, which can be further stabilized by reduction to a secondary amine.

Bioconjugation_Workflow 5_AF This compound (Primary Amine) Coupling Coupling Chemistry (e.g., NHS ester, ITC) 5_AF->Coupling Target Target Molecule (e.g., Antibody, Protein) Target->Coupling Conjugate Fluorescently Labeled Target Molecule Coupling->Conjugate Purification Purification (e.g., Dialysis, Chromatography) Conjugate->Purification Final_Product Purified Fluorescent Conjugate Purification->Final_Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Ligand Ligand->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates pKinase2 Phosphorylated Kinase 2 Fluorescence Fluorescence Signal pKinase2->Fluorescence Generates TF Transcription Factor pKinase2->TF Activates Probe 5-AF Probe Probe->pKinase2 Binds Gene Gene Expression TF->Gene Regulates

References

Methodological & Application

Application Notes: 5-Aminofluorescein Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various applications. Among the most widely used fluorophores is fluorescein, a bright green fluorescent dye. This document provides a detailed protocol for labeling proteins using an amine-reactive derivative of fluorescein, specifically Fluorescein Isothiocyanate (FITC), which serves as a representative method for attaching fluorescein dyes to proteins. FITC is widely used to label proteins, antibodies, and peptides for applications such as immunofluorescence microscopy, flow cytometry, and immunoassays[1][].

The fundamental principle involves the reaction of an amine-reactive fluorescent dye with primary amino groups on the protein. The isothiocyanate group (-N=C=S) of FITC covalently reacts with the primary amines found at the N-terminus of the polypeptide chain and on the side chain of lysine residues, forming a stable thiourea bond[1][][3]. This process results in a fluorescently tagged protein that retains its biological activity, allowing it to be used as a specific probe in a multitude of biological assays.

Experimental Protocols

This section details the step-by-step methodology for labeling proteins with FITC. The protocol is optimized for labeling approximately 1 mg of a target protein, such as an IgG antibody, but can be scaled accordingly.

1. Materials and Reagents

  • Protein: 0.5-1.0 mL of the protein to be labeled at a concentration of 2-10 mg/mL.

  • Fluorescein Isothiocyanate (FITC): Isomer I is generally preferred.

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0. Amine-free buffers like PBS (pH 7.4) can also be used, but a slightly basic pH enhances the reaction efficiency. Note: Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete with the labeling reaction.

  • Dye Solvent: High-quality, anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 7.4-8.5.

  • Purification System: Gel filtration column (e.g., Sephadex G-25) or a spin desalting column with an appropriate molecular weight cutoff (MWCO).

  • Storage Buffer: Phosphate-buffered saline (PBS) or another buffer suitable for the specific protein.

  • General Lab Equipment: Microcentrifuge tubes, pipettes, rotary shaker/mixer, spectrophotometer.

2. Protein Preparation

Optimal labeling requires a pure protein solution free of amine-containing contaminants.

  • If your protein solution contains interfering substances like Tris, glycine, or ammonium salts, the buffer must be exchanged.

  • Perform buffer exchange by dialyzing the protein solution against the Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) overnight at 4°C. Alternatively, use a desalting column for rapid buffer exchange.

  • Adjust the protein concentration to 2-10 mg/mL in the Labeling Buffer. The reaction is more efficient at higher protein concentrations.

3. FITC Dye Solution Preparation

The reactive FITC dye is sensitive to moisture and should be prepared immediately before use.

  • Allow the vial of FITC powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the FITC in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL. Ensure complete dissolution by vortexing or pipetting.

4. Labeling Reaction

The molar ratio of dye to protein is a critical parameter that often requires optimization. A molar excess of 10:1 to 20:1 (dye:protein) is a common starting point for antibodies.

  • Add the calculated amount of the freshly prepared FITC solution to the protein solution while gently stirring or vortexing.

  • Protect the reaction mixture from light by wrapping the tube in aluminum foil or using an amber tube.

  • Incubate the reaction at room temperature for 1-2 hours with continuous gentle stirring or rotation. Alternatively, the reaction can be carried out overnight at 4°C.

5. Quenching the Reaction (Optional)

To stop the labeling reaction, a quenching buffer can be added.

  • Add the Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

6. Purification of the Labeled Protein

Purification is essential to remove unreacted, free FITC, which can cause high background fluorescence.

  • Prepare a gel filtration or desalting column according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS).

  • Carefully apply the reaction mixture to the top of the column.

  • Allow the mixture to enter the column bed and begin elution with the storage buffer.

  • Two colored bands should become visible: the first, faster-moving band is the fluorescently labeled protein, while the second, slower-moving band is the free, unreacted dye.

  • Collect the fractions corresponding to the first band. The labeled protein can often be identified by its yellow color.

7. Storage of the Conjugate

  • Pool the purified fractions containing the labeled protein.

  • For short-term storage, keep the solution at 4°C, protected from light. The addition of a preservative like 0.1% sodium azide can prevent microbial growth.

  • For long-term storage, add a cryoprotectant like glycerol or aliquot the conjugate and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Summary of Key Parameters for FITC Protein Labeling

ParameterRecommended Value/RangeNotesCitations
Reaction pH 8.5 - 9.0A basic pH is crucial for deprotonating primary amines, making them available for reaction.
Labeling Buffer 0.1 M Sodium Bicarbonate / BorateMust be free of primary amines (e.g., Tris, Glycine).
Dye Solvent Anhydrous DMSO or DMFThe reactive dye is moisture-sensitive and should be dissolved immediately before use.
Dye:Protein Molar Ratio 5:1 to 20:1This ratio should be optimized for each specific protein to achieve the desired degree of labeling.
Protein Concentration 2 - 10 mg/mLHigher concentrations favor the labeling reaction over hydrolysis of the dye.
Incubation Time 1 - 2 hours (Room Temp) or 12 hours (4°C)Reaction should be performed in the dark to prevent photobleaching of the fluorophore.
Purification Method Gel Filtration / Desalting ColumnEssential for removing unconjugated dye to reduce background signal.

Data Analysis: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for fluorescein, ~494 nm (A₄₉₄).

  • Calculate Protein Concentration: Correct the A₂₈₀ reading for the fluorophore's contribution at that wavelength.

    • Correction Factor (CF) for FITC at 280 nm is ~0.35.

    • Corrected A₂₈₀ = A₂₈₀ - (A₄₉₄ × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

      • (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

  • Calculate Fluorophore Concentration:

    • Fluorophore Concentration (M) = A₄₉₄ / ε_dye

      • (where ε_dye for FITC at ~494 nm is ~70,000 M⁻¹cm⁻¹)

  • Calculate DOL:

    • DOL = Fluorophore Concentration (M) / Protein Concentration (M)

For antibodies, a typical DOL ranges from 2 to 10.

Visualizations

ProteinLabelingWorkflow start Start: Purified Protein protein_prep 1. Buffer Exchange (Amine-free buffer, pH 8.5-9.0) start->protein_prep reaction 3. Labeling Reaction (Mix Protein + Dye) Incubate 1-2h at RT in dark protein_prep->reaction dye_prep 2. Prepare FITC Dye (Dissolve in anhydrous DMSO) dye_prep->reaction purification 4. Purification (Gel Filtration / Desalting Column) reaction->purification separation Separate Labeled Protein from Free Dye purification->separation analysis 5. Characterization (Measure Absorbance, Calculate DOL) separation->analysis end End: Purified, Characterized Labeled Protein analysis->end

Caption: Workflow for fluorescent labeling of proteins with FITC.

References

Application Notes and Protocols for Conjugating 5-Aminofluorescein to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of antibodies is a cornerstone technique in a myriad of research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA).[1] 5-Aminofluorescein is a derivative of the widely used fluorophore, fluorescein, that possesses a primary amine group. This functional group allows for covalent attachment to antibodies. However, unlike fluorescein isothiocyanate (FITC) or N-hydroxysuccinimide (NHS) esters of fluorescein, this compound lacks a spontaneously reactive group for direct conjugation to antibodies.[2] Therefore, its conjugation requires activation of either the dye itself or the antibody's carboxyl groups, or the use of a bifunctional crosslinker.

This document provides detailed protocols for two common methods for conjugating this compound to antibodies: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) mediated reaction, and the glutaraldehyde crosslinking method. These protocols are intended as a starting point and may require optimization for specific antibodies and applications.

Chemical Principles of Conjugation

Antibodies, primarily of the IgG isotype, possess multiple lysine residues with primary amine groups and aspartic/glutamic acid residues with carboxyl groups that can be targeted for conjugation.[3][4] The choice of conjugation chemistry is critical to ensure efficient labeling while preserving the antigen-binding affinity of the antibody.[5]

1. EDC/NHS Chemistry: This method activates the carboxyl groups (-COOH) on the antibody using EDC in the presence of NHS or its water-soluble analog, Sulfo-NHS. The EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is prone to hydrolysis. NHS is added to form a more stable amine-reactive NHS ester. This activated antibody can then react with the primary amine group of this compound to form a stable amide bond.

2. Glutaraldehyde Chemistry: Glutaraldehyde is a homobifunctional crosslinker containing two aldehyde groups. It can react with primary amine groups on both the this compound and the lysine residues of the antibody, forming a Schiff base. This linkage can be stabilized by reduction with sodium borohydride or sodium cyanoborohydride. This method is generally less specific than EDC/NHS chemistry and may lead to antibody crosslinking.

Quantitative Data Summary

The efficiency of antibody conjugation is influenced by several factors, including the molar ratio of dye to antibody, protein concentration, pH, and reaction time. The degree of labeling (DOL), or the average number of fluorophore molecules per antibody, is a critical parameter that often needs to be optimized. Over-labeling can lead to fluorescence quenching and reduced antibody activity, while under-labeling results in a weak signal.

The following table summarizes typical quantitative parameters for amine-reactive dye conjugation to antibodies. Note that specific data for this compound is limited in the literature; therefore, these values are based on commonly used amine-reactive dyes like FITC and should be used as a starting point for optimization.

ParameterRecommended RangeReference
Antibody Concentration1 - 10 mg/mL
Molar Ratio (Dye:Antibody)5:1 to 20:1
Reaction pH (Amine-reactive)8.0 - 9.0
Reaction Time1 - 2 hours at Room Temperature
Optimal Degree of Labeling (DOL)2 - 8

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of this compound to Antibodies

This protocol describes the activation of antibody carboxyl groups followed by reaction with this compound.

Materials:

  • Antibody (purified, in a buffer free of amines and carboxyls, e.g., MES buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against Activation Buffer overnight at 4°C to remove any interfering substances.

    • Adjust the antibody concentration to 2-5 mg/mL in Activation Buffer.

  • Activation of Antibody:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or water.

    • Add a 50-100 fold molar excess of EDC and NHS/Sulfo-NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Preparation of this compound:

    • Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Immediately after antibody activation, raise the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.

    • Add a 10-20 fold molar excess of the this compound solution to the activated antibody.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the antibody-dye conjugate from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the labeled antibody (typically the first colored peak to elute).

  • Characterization of the Conjugate:

    • Measure the absorbance of the conjugate at 280 nm (for protein) and 490 nm (for fluorescein).

    • Calculate the antibody concentration and the Degree of Labeling (DOL) using the following formulas:

      • Antibody Concentration (mg/mL) = [A280 - (A490 x CF)] / ε_protein

        • Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for fluorescein).

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • Dye Concentration (M) = A490 / ε_dye

        • Where ε_dye is the molar extinction coefficient of fluorescein at 490 nm (typically ~73,000 M⁻¹cm⁻¹).

      • DOL = (Molar concentration of dye) / (Molar concentration of antibody)

Protocol 2: Glutaraldehyde-Mediated Conjugation of this compound to Antibodies

This protocol utilizes glutaraldehyde to link the amine groups of this compound and the antibody.

Materials:

  • Antibody (purified, in a buffer free of amines, e.g., PBS)

  • This compound

  • Glutaraldehyde (e.g., 25% aqueous solution)

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0)

  • Reducing Agent (e.g., Sodium Borohydride or Sodium Cyanoborohydride)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody and Dye Preparation:

    • Dialyze the antibody against the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL.

    • Dissolve this compound in the Reaction Buffer to a desired concentration.

  • Conjugation Reaction:

    • Add a 20-50 fold molar excess of this compound to the antibody solution.

    • Slowly add glutaraldehyde to a final concentration of 0.05-0.1% while gently stirring.

    • Incubate for 1-2 hours at room temperature.

  • Reduction of Schiff Base (Optional but Recommended):

    • To stabilize the linkage, add a freshly prepared solution of sodium borohydride or sodium cyanoborohydride to a final concentration of 5-10 mg/mL.

    • Incubate for 30-60 minutes at room temperature.

  • Quenching the Reaction:

    • Add Quenching Buffer to stop the reaction.

    • Incubate for 30 minutes.

  • Purification and Characterization:

    • Purify and characterize the conjugate as described in Protocol 1 (steps 6 and 7).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Dialysis, Concentration Adjustment) activation Activation Step (e.g., EDC/NHS or Glutaraldehyde) antibody_prep->activation dye_prep This compound Solution Preparation conjugation Conjugation (Incubation of Antibody and Dye) dye_prep->conjugation activation->conjugation quenching Quenching (Stopping the Reaction) conjugation->quenching purification Purification (Size Exclusion Chromatography) quenching->purification characterization Characterization (Spectrophotometry, DOL Calculation) purification->characterization

Caption: Experimental workflow for conjugating this compound to antibodies.

edc_nhs_reaction Ab_COOH Antibody-COOH Activated_Ab Antibody-CO-NHS (Amine-Reactive Ester) Ab_COOH->Activated_Ab Activation EDC_NHS EDC, NHS Conjugate Antibody-CO-NH-Fluorescein (Stable Amide Bond) Activated_Ab->Conjugate Conjugation Amino_Fluorescein This compound-NH2

Caption: EDC/NHS mediated conjugation of this compound to an antibody.

glutaraldehyde_reaction Ab_NH2 Antibody-NH2 Intermediate Antibody-N=CH-(CH2)3-CHO Ab_NH2->Intermediate Reaction Glutaraldehyde Glutaraldehyde (CHO-(CH2)3-CHO) Schiff_Base Antibody-N=CH-(CH2)3-CH=N-Fluorescein (Schiff Base) Intermediate->Schiff_Base Reaction Amino_Fluorescein This compound-NH2 Stable_Conjugate Antibody-NH-CH2-(CH2)3-CH2-NH-Fluorescein (Stable Amine Linkage) Schiff_Base->Stable_Conjugate Stabilization Reduction Reduction (e.g., NaBH4)

Caption: Glutaraldehyde mediated conjugation of this compound to an antibody.

References

Application Notes and Protocols for Labeling Primary Amines on Biomolecules with 5-Aminofluorescein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a versatile fluorescent probe used for the covalent labeling of biomolecules. Its bright green fluorescence, with an excitation maximum around 490 nm and an emission maximum near 515 nm, makes it a valuable tool for a wide range of applications in research, diagnostics, and drug development.[1] The primary amine group on the fluorescein core allows for its conjugation to various functional groups on biomolecules, most notably primary amines on proteins and peptides. This document provides detailed protocols for two common methods of labeling primary amines with this compound: carbodiimide-mediated coupling to carboxyl groups and reductive amination to aldehyde or ketone groups.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight347.3 g/mol [1]
Excitation Maximum (λex)~490 nm[1]
Emission Maximum (λem)~515 nm[1]
Extinction Coefficient (ε) at λmax~80,000 cm⁻¹M⁻¹[2]
Correction Factor (CF₂₈₀)~0.178
SolubilitySoluble in DMSO and DMF

Labeling Chemistries

This compound can be conjugated to primary amines on biomolecules through two primary strategies, each targeting different functional groups.

Carbodiimide-Mediated Coupling (EDC/NHS Chemistry)

This is the most common method for labeling proteins with 5-AF. It involves the activation of carboxyl groups (-COOH) on the biomolecule using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The activated carboxyl group then reacts with the primary amine of this compound to form a stable amide bond. This method is particularly useful for labeling proteins through their aspartic acid and glutamic acid residues.

Reductive Amination

This method is employed when the target biomolecule contains or can be modified to contain aldehyde or ketone groups. The primary amine of this compound reacts with the carbonyl group to form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). This approach is often used for labeling glycoproteins after periodate oxidation of their sugar moieties to generate aldehydes.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound using EDC/NHS Chemistry

This protocol describes a general procedure for labeling a protein with 5-AF. Optimal conditions, such as the molar ratios of reactants, may need to be determined empirically for each specific biomolecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)

  • This compound (5-AF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and carboxylates.

  • 5-AF Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS (or Sulfo-NHS) to the protein solution. A typical starting molar excess is 10-20 fold of EDC and 20-40 fold of NHS over the protein.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the desired amount of the 5-AF stock solution to the activated protein solution. A typical starting molar ratio of 5-AF to protein is 10:1 to 20:1.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted 5-AF and byproducts by size-exclusion chromatography. Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the labeled protein, which will be visibly yellow-green.

    • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and 490 nm (for 5-AF).

Example Molar Ratios for Optimization:

ReactantLow Ratio (Protein:Reagent)Medium Ratio (Protein:Reagent)High Ratio (Protein:Reagent)
EDC1:101:201:40
NHS1:201:401:80
5-AF1:51:101:20
Protocol 2: Labeling of Glycoproteins with this compound via Reductive Amination

This protocol is suitable for labeling glycoproteins that have been oxidized to generate aldehyde groups.

Materials:

  • Glycoprotein of interest in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

  • Sodium meta-periodate (NaIO₄)

  • This compound (5-AF)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.0

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in the Reaction Buffer.

    • Add a 10-20 fold molar excess of sodium meta-periodate.

    • Incubate in the dark for 30 minutes at room temperature.

    • Remove excess periodate by desalting or dialysis against the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 20-50 fold molar excess of this compound to the oxidized glycoprotein solution.

    • Incubate for 1-2 hours at room temperature.

  • Reduction of Schiff Base:

    • Add sodium cyanoborohydride to a final concentration of 50 mM.

    • Incubate for 4-6 hours at room temperature or overnight at 4°C.

  • Purification of the Labeled Glycoprotein:

    • Purify the labeled glycoprotein using size-exclusion chromatography as described in Protocol 1.

Characterization of Labeled Biomolecules

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 490 nm (A₄₉₀).

  • Calculate the protein concentration using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A₄₉₀ × CF₂₈₀)] / ε_protein

    • A₂₈₀: Absorbance at 280 nm

    • A₄₉₀: Absorbance at 490 nm

    • CF₂₈₀: Correction factor for the absorbance of 5-AF at 280 nm (~0.178)

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹)

  • Calculate the DOL using the following formula:

    DOL = A₄₉₀ / (ε_dye × Protein Concentration (M))

    • ε_dye: Molar extinction coefficient of 5-AF at 490 nm (~80,000 M⁻¹cm⁻¹)

Example DOL Calculation Data:

ParameterValue
A₂₈₀0.85
A₄₉₀0.60
ε_protein (IgG)210,000 M⁻¹cm⁻¹
CF₂₈₀0.178
ε_dye80,000 M⁻¹cm⁻¹
Calculated Protein Concentration 3.54 x 10⁻⁶ M
Calculated DOL 2.1

Applications in Signaling Pathway Research

Fluorescently labeled biomolecules are instrumental in studying cellular signaling pathways. The ability to visualize and track the localization, interaction, and dynamics of proteins provides invaluable insights into complex biological processes.

G-Protein Coupled Receptor (GPCR) Signaling

Fluorescently labeled ligands or antibodies can be used to study GPCR trafficking, internalization, and interaction with downstream effectors. For instance, a 5-AF labeled antibody targeting a specific GPCR can be used in fluorescence microscopy to visualize receptor clustering and endocytosis upon ligand binding.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK cascade is a central signaling pathway involved in cell proliferation, differentiation, and stress responses. 5-AF labeled antibodies against specific kinases in the pathway (e.g., ERK, JNK, p38) can be used in techniques like immunofluorescence and flow cytometry to quantify the activation state and subcellular localization of these proteins under different stimuli.

Visualizations

G_1 cluster_activation Activation Step cluster_conjugation Conjugation Step Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS (Active Ester) Protein_COOH->Activated_Protein + EDC, NHS EDC EDC NHS NHS AF_NH2 This compound (5-AF-NH2) Labeled_Protein Labeled Protein (Protein-CO-NH-AF) Activated_Protein->Labeled_Protein + 5-AF-NH2

Caption: EDC/NHS chemistry for labeling carboxyl groups with this compound.

G_2 Start Start: Prepare Protein and 5-AF Activation Activate Protein Carboxyl Groups (EDC/NHS) Start->Activation Conjugation Conjugate 5-AF to Protein Activation->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Labeled Protein (Size-Exclusion Chromatography) Quench->Purification Characterization Characterize Conjugate (Spectrophotometry, DOL Calculation) Purification->Characterization End End: Store Labeled Protein Characterization->End

Caption: Experimental workflow for labeling proteins with this compound.

G_3 Ligand Ligand GPCR GPCR (5-AF Labeled Antibody Bound) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: GPCR signaling pathway studied with a 5-AF labeled antibody.

References

Application Notes and Protocols for 5-Aminofluorescein in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a versatile fluorescent probe derived from fluorescein, a widely used fluorophore in biological research. The presence of a primary amine group on the fluorescein core allows for its covalent conjugation to various biomolecules, making it a valuable tool for a range of applications in fluorescence microscopy.[1][2] These applications include, but are not limited to, immunofluorescence, in vivo imaging, and the development of fluorescent biosensors.[2][3] This document provides detailed application notes and experimental protocols for the effective use of this compound in a laboratory setting.

Physicochemical and Spectroscopic Properties

This compound is a synthetic, amine-reactive fluorescent marker. Its fluorescence properties, particularly its quantum yield, are highly dependent on the solvent environment. In aqueous solutions, the quantum yield of 5-AF is notably low; however, it increases significantly in organic, non-hydrogen-bonding solvents such as DMSO and acetone. This characteristic is important to consider when designing experiments and preparing staining solutions.

Table 1: Quantitative Data for this compound

PropertyValueNotes
Molecular Formula C₂₀H₁₃NO₅
Molecular Weight 347.32 g/mol
Excitation Maximum (λex) ~490-495 nm
Emission Maximum (λem) ~515-535 nm
Appearance Orange to dark red-brown powder
Solubility Soluble in DMSO and methanol
Quantum Yield (Φ) in Water 0.8%
Quantum Yield (Φ) in Methanol 4%
Quantum Yield (Φ) in DMSO 67%
Quantum Yield (Φ) in Acetone 61%

Key Applications and Experimental Protocols

General Live Cell Staining

This compound and its lipophilic derivatives can be used for staining cell membranes and intracellular components in live cells. The following protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • This compound (or a lipophilic derivative)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., HBSS with Ca²⁺/Mg²⁺)

  • Adherent or suspension cells

  • Fluorescence microscope with a standard FITC/GFP filter set

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store this stock solution in small aliquots at -20°C, protected from light.

  • Working Solution Preparation: Immediately before use, dilute the 1 mM stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Preparation (Adherent Cells): Culture adherent cells on coverslips or in imaging-compatible dishes to the desired confluency.

  • Cell Preparation (Suspension Cells): Harvest suspension cells by centrifugation at approximately 300 x g for 5 minutes.

  • Staining:

    • For Adherent Cells: Remove the culture medium and wash the cells once with pre-warmed imaging medium. Add the working staining solution to the cells and incubate for 15-45 minutes at 37°C.

    • For Suspension Cells: Resuspend the cell pellet in the working staining solution and incubate for 15-45 minutes at 37°C with occasional gentle mixing.

  • Washing:

    • For Adherent Cells: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium.

    • For Suspension Cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cells in fresh, pre-warmed imaging medium. Repeat the wash step twice.

  • Imaging: The stained cells are now ready for imaging using a fluorescence microscope equipped with a suitable filter set for FITC/GFP (Excitation/Emission: ~495/515 nm).

Conjugation of this compound to Proteins and Antibodies

The primary amine group of 5-AF allows for its conjugation to other molecules, most commonly proteins and antibodies, through amine-reactive crosslinkers. This enables the specific labeling of cellular targets for immunofluorescence applications. The following is a general protocol for protein labeling.

Materials:

  • This compound

  • Protein/antibody to be labeled (in an amine-free buffer like PBS)

  • Amine-reactive crosslinker (e.g., a succinimidyl ester like FITC)

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Desalting column or dialysis equipment for purification

Protocol:

  • Protein Preparation: Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.

  • Dye Preparation: Dissolve the amine-reactive derivative of this compound (e.g., 5-FITC) in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: While gently stirring, slowly add the dissolved dye to the protein solution. A common starting point is a 5:1 to 15:1 molar ratio of dye to protein. The optimal ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purification: Remove the unreacted dye from the labeled protein using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (if compatible with the intended application) and storing at -20°C.

Intraoperative Imaging of Malignant Glioma

A significant application of this compound is in the intraoperative visualization of malignant brain tumors. When conjugated to human serum albumin (HSA), the resulting 5-AF-HSA conjugate can be administered intravenously. It is believed to accumulate in tumor tissue due to the disrupted blood-brain barrier (BBB) often associated with high-grade gliomas. This allows surgeons to better distinguish tumor margins during resection.

Workflow for 5-AF-HSA in Glioma Surgery:

Glioma_Targeting_Workflow cluster_pre_op Pre-Operative cluster_transport Systemic Transport & Accumulation cluster_intra_op Intra-Operative A 5-AF Conjugation to HSA B IV Administration of 5-AF-HSA Conjugate A->B C Circulation in Bloodstream B->C D Extravasation through Disrupted Blood-Brain Barrier C->D E Accumulation in Tumor Extracellular Space D->E F Excitation with Surgical Microscope Light Source (~488 nm) E->F G Fluorescence Emission from Tumor Tissue (~520 nm) F->G H Visualization of Tumor Margins G->H I Fluorescence-Guided Tumor Resection H->I

Caption: Workflow for 5-AF-HSA in glioma surgery.

Intracellular pH Measurement

Fluorescein and its derivatives are pH-sensitive fluorophores, making them useful for measuring intracellular pH (pHi). The fluorescence intensity of these dyes changes with pH. By creating a probe where 5-AF is conjugated to a carrier molecule that can be delivered into the cell, it is possible to monitor changes in pHi.

Workflow for Intracellular pH Measurement:

Intracellular_pH_Workflow cluster_probe_prep Probe Preparation & Loading cluster_measurement Measurement & Calibration cluster_experiment Experimental Application A Synthesize Cell-Permeable 5-AF based Probe (e.g., AM ester) B Incubate Cells with 5-AF Probe A->B C Intracellular Esterase Cleavage (Traps probe inside cell) B->C D Expose Cells to Buffers of Known pH with Ionophores G Treat Cells with Experimental Compound E Measure Fluorescence Intensity at each pH D->E F Generate Calibration Curve (Fluorescence vs. pH) E->F I Determine Intracellular pH using Calibration Curve F->I H Measure Fluorescence Intensity G->H H->I

Caption: Workflow for intracellular pH measurement.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Signal Dye concentration is too low.Increase the working concentration of 5-AF.
Incubation time is too short.Increase the incubation time.
Improper filter set on the microscope.Ensure the use of a FITC/GFP compatible filter set.
High Background Incomplete removal of excess dye.Increase the number and duration of washing steps.
Dye concentration is too high.Decrease the working concentration of 5-AF.
Cell Death/Toxicity 5-AF concentration is too high.Reduce the dye concentration and/or incubation time.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in the staining solution is below 0.5%.

Conclusion

This compound is a valuable and adaptable fluorescent probe for a multitude of applications in fluorescence microscopy. Its utility is derived from its bright fluorescence (in appropriate solvent conditions) and the reactive amine handle that facilitates its conjugation to a wide array of biomolecules. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively employ 5-AF to visualize and investigate complex biological processes.

References

5-Aminofluorescein: Applications in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein is a versatile fluorescent dye derived from fluorescein. Its chemical structure incorporates a reactive amine group, making it suitable for a variety of bioconjugation applications. In the field of flow cytometry, this compound serves as a valuable tool for labeling proteins, particularly antibodies, and cells. Its spectral properties, with an excitation maximum around 495 nm and an emission maximum around 535 nm, make it compatible with the standard blue laser (488 nm) found in most flow cytometers.[1] This document provides detailed application notes and protocols for the use of this compound in flow cytometry, focusing on antibody conjugation and cell labeling.

Key Applications in Flow Cytometry

  • Immunophenotyping: this compound can be conjugated to primary or secondary antibodies to detect specific cell surface or intracellular antigens. This allows for the identification and quantification of different cell populations within a heterogeneous sample.[2][3]

  • Cell Viability and Proliferation: While less common than its derivatives like CFSE, this compound can be used to assess cell viability and track cell proliferation.

  • Reporter Molecule: In various assay systems, this compound can be used as a fluorescent reporter to measure cellular processes such as enzyme activity or receptor binding.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the use of this compound and its derivatives in flow cytometry, based on common practices with similar fluorophores.

Table 1: Spectral Properties of this compound

ParameterWavelength (nm)
Maximum Excitation495[1]
Maximum Emission535[1]
Common Laser Line488 (Blue)
Common Emission Filter530/30 BP

Table 2: Recommended Concentration Ranges for Antibody Conjugation

ParameterValue
Antibody Concentration>0.5 mg/mL
Molar Ratio of Dye to Antibody5:1 to 30:1
This compound Stock Solution1-10 mg/mL in DMSO

Table 3: Typical Cell Staining Parameters

ParameterValue
Cell Concentration1 x 10^7 cells/mL
Staining Volume100 µL
Antibody Concentration (Conjugated)0.1 - 10 µg/mL (titration required)
Incubation Time20-30 minutes
Incubation Temperature4°C (on ice)

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of this compound to an antibody via its primary amine groups. This method is analogous to labeling with FITC.

Materials:

  • Purified antibody (>0.5 mg/mL in a buffer free of ammonia and primary amines, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (10-14 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody:

    • If the antibody buffer contains primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), they must be removed. This can be achieved by dialysis against PBS or by using an antibody purification kit.

    • Adjust the antibody concentration to 1-2 mg/mL in cold 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).

  • Prepare this compound Solution:

    • Immediately before use, dissolve this compound in DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the this compound solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous stirring or rocking.

  • Purification of the Conjugate:

    • Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS. The first colored peak to elute is the conjugated antibody.

    • Alternatively, dialyze the reaction mixture against PBS at 4°C for 24-48 hours with several buffer changes to remove free dye.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 495 nm.

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and a preservative like sodium azide, or aliquot and freeze at -20°C or -80°C.

Protocol 2: Direct Staining of Cells for Flow Cytometry

This protocol outlines the steps for staining cells with a this compound-conjugated antibody for flow cytometric analysis.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

  • This compound conjugated primary antibody

  • (Optional) Fc receptor blocking solution

  • (Optional) Viability dye

  • 12x75 mm polystyrene tubes or 96-well plate

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample (e.g., blood, tissue culture).

    • Wash the cells once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL in staining buffer.

  • Fc Receptor Blocking (Optional but Recommended):

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each tube or well.

    • Add an Fc receptor blocking agent and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the this compound-conjugated antibody to the cells. The optimal concentration should be determined by titration.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 1-2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Decant the supernatant and repeat the wash step.

  • Resuspension and Analysis:

    • Resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

    • (Optional) Add a viability dye just before analysis to exclude dead cells.

    • Analyze the samples on a flow cytometer equipped with a blue laser (488 nm).

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Ab Purified Antibody Mix Mix Antibody, Dye, and Buffer Ab->Mix Dye This compound Dye->Mix Buffer Bicarbonate Buffer Buffer->Mix Incubate Incubate (1-2h, RT, Dark) Mix->Incubate Purify Purify (Chromatography/Dialysis) Incubate->Purify FinalAb Conjugated Antibody Purify->FinalAb Cell_Staining_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis_prep Analysis Preparation cluster_analysis Analysis Cells Single-Cell Suspension Wash1 Wash Cells Cells->Wash1 Resuspend1 Resuspend Cells Wash1->Resuspend1 FcBlock Fc Block (Optional) Resuspend1->FcBlock AddAb Add Conjugated Antibody FcBlock->AddAb Incubate Incubate (20-30 min, 4°C, Dark) AddAb->Incubate Wash2 Wash Cells (2x) Incubate->Wash2 Resuspend2 Resuspend for Analysis Wash2->Resuspend2 FCM Flow Cytometry Analysis Resuspend2->FCM

References

Protocol for Cell Labeling with 5-Aminofluorescein

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a fluorescent marker utilized for the labeling and visualization of cells and cellular components. As a derivative of fluorescein, it possesses a bright green fluorescence with excitation and emission maxima around 490 nm and 515 nm, respectively, making it compatible with standard fluorescein isothiocyanate (FITC) or green fluorescent protein (GFP) filter sets on fluorescence microscopes.[1] Its primary amine group allows for covalent conjugation to other molecules, such as proteins or peptides, to create targeted fluorescent probes.[2] For instance, 5-AF has been covalently linked to human serum albumin to selectively stain malignant brain tumors.[3] This document provides a detailed protocol for the use of 5-AF in live-cell labeling applications.

Principle of Staining

The precise mechanism of cellular uptake for unconjugated this compound can involve various processes, including endocytosis. Once inside the cell, the dye can be used to visualize cellular morphology. It is important to note that the experimental conditions, particularly dye concentration and incubation time, should be optimized for each cell type to achieve sufficient signal while minimizing potential cytotoxicity.

Experimental Protocols

1. Reagent Preparation

  • 5-AF Stock Solution (1 mg/mL):

    • Carefully weigh 1 mg of this compound powder.

    • Dissolve the powder in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • Vortex briefly until the dye is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Working Staining Solution (1-10 µM):

    • Immediately before use, thaw a vial of the 5-AF stock solution.

    • Dilute the stock solution to the desired final concentration (a starting concentration of 5 µM is recommended) in a warm (37°C) buffer such as Hanks' Balanced Salt Solution (HBSS) or serum-free cell culture medium.

    • Ensure the final concentration of DMSO in the working solution is low (<0.5%) to minimize cell toxicity.

    • Gently vortex the working solution before adding it to the cells.

2. Cell Preparation and Staining Procedure

  • Cell Seeding: Grow cells on glass-bottom dishes or coverslips to approximately 70-80% confluency.

  • Washing: Carefully aspirate the cell culture medium and gently wash the cells twice with warm Phosphate-Buffered Saline (PBS).

  • Staining: Add the freshly prepared working staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a cell culture incubator, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Post-Incubation Wash: Aspirate the staining solution and wash the cells two to three times with warm PBS to remove any unbound dye and reduce background fluorescence.

  • Recovery (Optional but Recommended): After the final wash, add fresh, pre-warmed complete cell culture medium and incubate for an additional 30 minutes at 37°C to allow cells to recover.

  • Imaging Preparation: Replace the medium with an appropriate imaging buffer (e.g., PBS or HBSS).

  • Fluorescence Imaging: Proceed with imaging immediately on a fluorescence or confocal microscope using a standard FITC/GFP filter set.

Data Presentation

Table 1: Summary of Quantitative Parameters for 5-AF Cell Labeling

ParameterRecommended RangeStarting PointNotes
Stock Solution Concentration 1-10 mg/mL in DMSO1 mg/mLStore at -20°C, protected from light.
Working Concentration 1 - 10 µM5 µMOptimize for specific cell type. Higher concentrations may be toxic.
Incubation Time 15 - 45 minutes30 minutesLonger times may increase signal but also potential toxicity.
Incubation Temperature 37°C37°CStandard cell culture conditions.
Excitation Wavelength (Max) ~490 nm~490 nmCompatible with standard FITC/GFP excitation filters.
Emission Wavelength (Max) ~515 nm~515 nmCompatible with standard FITC/GFP emission filters.

Visualization of Experimental Workflow and Staining Principle

G cluster_prep Preparation cluster_stain Staining Protocol cluster_imaging Imaging prep_stock Prepare 1 mg/mL 5-AF Stock in DMSO prep_working Dilute to 1-10 µM Working Solution prep_stock->prep_working stain Incubate with 5-AF (15-45 min, 37°C) prep_working->stain Add to cells prep_cells Culture Cells to 70-80% Confluency wash1 Wash Cells with Warm PBS (2x) prep_cells->wash1 wash1->stain wash2 Wash Cells with Warm PBS (3x) stain->wash2 add_buffer Add Imaging Buffer wash2->add_buffer image Image with Fluorescence Microscope (FITC/GFP filters) add_buffer->image

References

5-Aminofluorescein: A Versatile Fluorescent Probe for pH Sensing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a derivative of the widely recognized fluorescent dye, fluorescein. The presence of an amino group at the 5-position of the phthalic acid moiety provides a reactive site for conjugation while modulating the molecule's fluorescent properties in response to changes in environmental pH. This characteristic makes this compound a valuable tool for pH sensing in various biological and chemical systems. Its applications range from fundamental cell biology research to the development of novel drug delivery systems.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent pH probe.

Principle of pH Sensing

The fluorescence of fluorescein and its derivatives is highly dependent on the pH of the surrounding environment. This is due to the equilibrium between different ionic forms of the molecule, each possessing distinct absorption and emission characteristics. In acidic solutions, the lactone form of fluorescein is predominant and non-fluorescent. As the pH increases, the molecule undergoes structural changes to its quinonoid form, which is highly fluorescent.

For this compound, the protonation and deprotonation of the hydroxyl and amino groups influence its electronic structure and, consequently, its fluorescence intensity. The fluorescence intensity of this compound generally increases with increasing pH. By measuring the fluorescence intensity at a specific wavelength, it is possible to determine the pH of the sample.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₁₃NO₅[1][3][4]
Molecular Weight 347.32 g/mol
Appearance Orange to red-brown powder
Solubility Soluble in DMSO (≥ 32 mg/mL), DMF (5 mg/mL), and methanol (5mg/ml). Partially soluble in water.
Predicted pKa 9.34 ± 0.20
Excitation Maximum (λex) ~490 nm
Emission Maximum (λem) ~515-520 nm
Stability Light and moisture sensitive. Store at -20°C for long-term stability (≥ 4 years).

Quantitative Data on Fluorescent Properties

SolventQuantum Yield (Φ)Reference
Water0.008
Methanol0.04
DMSO0.67
Acetone0.61

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

In Vitro pH Measurement

This protocol describes the use of this compound to measure the pH of a solution in a cuvette-based fluorometer.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Buffers of known pH (e.g., phosphate-buffered saline (PBS) adjusted to various pH values)

  • Fluorometer and quartz cuvettes

Workflow:

G prep_buffer Prepare Buffers of Known pH calibrate Generate Calibration Curve prep_buffer->calibrate prep_working Prepare Working Solution of 5-AF prep_working->calibrate measure_sample Measure Fluorescence of Unknown Sample calibrate->measure_sample determine_ph Determine pH from Calibration Curve measure_sample->determine_ph

In Vitro pH Measurement Workflow

Procedure:

  • Prepare Buffers: Prepare a series of buffers with known pH values that span the expected pH range of your sample.

  • Prepare Working Solution: Dilute the this compound stock solution in the buffer of the lowest pH to a final concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically.

  • Generate Calibration Curve: a. Set the fluorometer to the excitation and emission wavelengths of this compound (~490 nm and ~515 nm, respectively). b. Measure the fluorescence intensity of the this compound working solution in each of the known pH buffers. c. Plot the fluorescence intensity as a function of pH to generate a calibration curve.

  • Measure Unknown Sample: a. Add the same final concentration of this compound to your unknown sample. b. Measure the fluorescence intensity of the sample using the same instrument settings.

  • Determine pH: Use the calibration curve to determine the pH of your unknown sample based on its fluorescence intensity.

Intracellular pH Measurement

This protocol is adapted from methods for other fluorescein-based pH indicators and provides a general guideline for measuring intracellular pH using this compound. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cultured cells on coverslips or in a microplate

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

Signaling Pathway for Intracellular pH Measurement:

G extracellular Extracellular 5-AF-AM (Cell-Permeant) intracellular Intracellular 5-AF-AM extracellular->intracellular Diffusion trapped_probe Intracellular 5-AF (Cell-Impermeant, Fluorescent) intracellular->trapped_probe Cleavage by esterases Intracellular Esterases esterases->trapped_probe protonation Protonation/Deprotonation trapped_probe->protonation fluorescence pH-Dependent Fluorescence protonation->fluorescence

Mechanism of Intracellular pH Sensing

Note: This protocol assumes the use of an acetoxymethyl (AM) ester form of this compound for cell loading. If using the free acid form, alternative loading methods like microinjection may be necessary.

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish or multi-well plate and grow to the desired confluency.

  • Dye Loading: a. Prepare a loading buffer by diluting the this compound-AM stock solution in serum-free medium or HBSS to a final concentration of 1-5 µM. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.

  • Wash: Remove the loading buffer and wash the cells two to three times with HBSS to remove any extracellular dye.

  • Imaging/Measurement: a. For fluorescence microscopy, mount the coverslip on a microscope and acquire images using appropriate filter sets for fluorescein (Excitation: ~490 nm, Emission: ~520 nm). b. For plate reader-based assays, add fresh HBSS to the wells and measure the fluorescence intensity.

  • Calibration (Optional but Recommended): To obtain quantitative pH measurements, a calibration curve can be generated by treating the loaded cells with buffers of known pH containing a protonophore like nigericin.

Applications in Drug Development

The pH-sensitive nature of this compound makes it a valuable tool in various stages of drug development:

  • Monitoring Cellular Health: Intracellular pH is a critical parameter for cell viability and function. This compound can be used to monitor changes in cellular pH in response to drug candidates.

  • Drug Delivery Systems: this compound can be conjugated to drug delivery vehicles (e.g., nanoparticles, polymers) to create pH-responsive systems. These systems can be designed to release their therapeutic payload in specific cellular compartments with distinct pH environments, such as endosomes or lysosomes.

  • High-Throughput Screening: The fluorescence-based readout allows for the development of high-throughput screening assays to identify compounds that modulate intracellular pH.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Low dye concentration- Photobleaching- pH is too acidic- Increase dye concentration- Minimize light exposure- Ensure pH is within the sensitive range of the probe
High background fluorescence - Incomplete removal of extracellular dye- Autofluorescence of cells or medium- Increase the number of wash steps- Use a phenol red-free medium- Measure and subtract background fluorescence
Inconsistent readings - Fluctuation in light source intensity- Temperature variations- Allow the light source to stabilize- Maintain a constant temperature during the experiment

Conclusion

This compound is a versatile and accessible fluorescent probe for pH sensing. Its pH-dependent fluorescence, coupled with its reactive amino group for conjugation, makes it a powerful tool for researchers in cell biology, biochemistry, and drug development. The protocols and data provided in this document offer a comprehensive guide for the successful application of this compound in a variety of research settings.

References

Application Notes: Fluorescent Labeling with 5-Aminofluorescein and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling is a cornerstone technique in biological research and diagnostics, enabling the visualization and quantification of biomolecules with high sensitivity and specificity. Fluorescein and its derivatives are among the most widely used fluorophores due to their high quantum yield and excitation/emission spectra that are compatible with common fluorescence microscopy equipment.[1][2]

This document provides detailed protocols for two distinct labeling strategies involving fluorescein compounds:

  • Labeling Carboxyl Groups with 5-Aminofluorescein (5-AF): This method utilizes the primary amine on 5-AF to label molecules containing carboxyl groups (e.g., proteins with abundant aspartic and glutamic acid residues, carboxylated nanoparticles) via a carbodiimide crosslinker chemistry (EDC/NHS).[3][4]

  • Labeling Amine Groups with Amine-Reactive Fluorescein: This is the more common approach for labeling proteins and antibodies. It uses an amine-reactive derivative, such as 5-Carboxyfluorescein Succinimidyl Ester (5-FAM-SE), to target primary amines (e.g., lysine residues, N-terminus) and form stable amide bonds.[5]

Protocol 1: Labeling Carboxyl Groups with this compound

This protocol details the covalent conjugation of this compound to biomolecules possessing available carboxyl groups using a two-step EDC/NHS chemistry. This method first activates the carboxyl groups to form a semi-stable NHS-ester, which then readily reacts with the primary amine of this compound.

Workflow for EDC/NHS Coupling of this compound

cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification mol Biomolecule with -COOH groups edc_nhs EDC + Sulfo-NHS mol->edc_nhs 15 min, RT activated Activated Biomolecule (Sulfo-NHS Ester) edc_nhs->activated af This compound activated->af 2 hours, RT labeled Labeled Biomolecule af->labeled purify Quench Reaction & Remove Excess Dye (e.g., Desalting Column) labeled->purify

Caption: Workflow for labeling carboxyl groups with this compound using EDC/NHS chemistry.

Quantitative Parameters for EDC/NHS Labeling
ParameterRecommended ValueNotes
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0Must be a non-amine, non-carboxylate buffer.
Coupling Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.5Must be a non-amine buffer.
EDC Concentration ~2 mMEquilibrate to room temperature before use.
Sulfo-NHS Conc. ~5 mMSulfo-NHS is recommended for increased stability in aqueous solutions.
Activation Time 15 minutesReaction occurs at room temperature.
Coupling Time 2 hoursReaction occurs at room temperature.
Quenching Reagent 2-Mercaptoethanol (20 mM) or HydroxylamineAdd to quench the EDC reaction before adding the amine-containing molecule.
Detailed Experimental Protocol

This protocol is adapted from standard carbodiimide coupling procedures.

Materials:

  • Biomolecule with carboxyl groups (e.g., protein)

  • This compound (5-AF)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer (0.1M MES, 0.5M NaCl, pH 6.0)

  • Coupling Buffer (PBS, pH 7.2)

  • Quenching Solution (e.g., 1M Tris-HCl, pH 8.0 or 2-Mercaptoethanol)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Biomolecule: Dissolve the carboxyl-containing biomolecule in ice-cold Activation Buffer.

  • Prepare Reagents: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer. Prepare a 1-10 mM stock solution of 5-AF in DMSO.

  • Activation: Add the EDC and Sulfo-NHS solutions to the biomolecule solution. A typical starting point is a 2 mM final concentration of EDC and a 5 mM final concentration of Sulfo-NHS. Incubate for 15 minutes at room temperature.

  • Quench EDC (Optional but Recommended): To prevent unwanted crosslinking of the amine-containing 5-AF with a second biomolecule, quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM.

  • Buffer Exchange (Optional): Alternatively, remove excess EDC and Sulfo-NHS by passing the reaction through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2).

  • Conjugation: Add the 5-AF stock solution to the activated biomolecule solution. The optimal molar ratio of 5-AF to the biomolecule must be determined empirically.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature, protected from light.

  • Purification: Separate the labeled biomolecule from unreacted 5-AF and byproducts using a desalting or gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Labeling Primary Amines with 5-FAM Succinimidyl Ester (SE)

This protocol describes the most common method for fluorescently labeling proteins, antibodies, or other biomolecules by targeting primary amine groups. It uses an N-hydroxysuccinimide (NHS) ester of carboxyfluorescein (5-FAM-SE), which reacts with non-protonated aliphatic amines to form a stable amide bond.

Workflow for Amine-Reactive Labeling

cluster_reaction Conjugation Reaction mol Protein with Primary Amines (Lysine, N-Terminus) reaction_step Mix and Incubate (pH 8.5, 60 min, RT) mol->reaction_step dye 5-FAM Succinimidyl Ester (in anhydrous DMSO) dye->reaction_step quench Quench Reaction (e.g., 1M Tris-HCl) reaction_step->quench purify Purification (Gel Filtration Column) quench->purify final Fluorescently Labeled Protein purify->final

Caption: Workflow for labeling primary amines on a protein with 5-FAM-SE.

Quantitative Parameters for Amine-Reactive Labeling
ParameterRecommended ValueNotes
Protein Concentration ≥ 2 mg/mLLower concentrations significantly reduce labeling efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate or 50 mM Sodium BorateBuffer must be free of primary amines (e.g., Tris, glycine).
Reaction pH 8.0 - 9.0 (Optimal: 8.5)A slightly basic pH is required to deprotonate primary amines.
Dye:Protein Molar Ratio 10:1 to 15:1This is a starting point and should be optimized for each specific protein.
Reaction Time 60 minutesLonger times (up to 18 hours) can increase the degree of labeling.
Reaction Temperature Room TemperatureProtect from light to prevent photobleaching.
Quenching Reagent 50-100 mM Tris, Glycine, or HydroxylamineStops the reaction by consuming excess reactive dye.
Detailed Experimental Protocol

This protocol is optimized for labeling 1-10 mg of an IgG antibody but can be scaled accordingly.

Materials:

  • Protein/antibody to be labeled

  • 5-FAM Succinimidyl Ester (5-FAM-SE)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Storage Buffer (e.g., PBS)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any ammonium salts or amine-containing species like Tris or glycine.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the 5-FAM-SE in anhydrous DMSO to a concentration of 10 mM (e.g., ~3.5 mg in 1 mL). Vortex briefly to ensure it is fully dissolved. Reactive dyes are not stable in solution.

  • Initiate Labeling Reaction: While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 5-FAM-SE stock solution to achieve the desired molar ratio (e.g., 10:1 dye to protein).

  • Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light.

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purify Conjugate: Separate the labeled protein from unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS). The labeled protein conjugate will typically elute first as a colored fraction.

  • Determine Degree of Labeling (DOL): The DOL (or F:P ratio) can be calculated by measuring the absorbance of the conjugate at 280 nm (for protein) and ~490 nm (for fluorescein).

Downstream Applications and Troubleshooting

Common Applications

Fluorescently labeled biomolecules are essential tools for a multitude of applications in research and drug development.

  • Fluorescence Microscopy: Visualizing the localization of proteins in fixed or living cells.

  • Flow Cytometry: Identifying and quantifying specific cell populations using labeled antibodies.

  • Immunoassays (ELISA, Western Blot): Detecting specific antigens in complex samples.

Example Application: Direct Immunofluorescence

cluster_system Biological System (e.g., Cell Surface) antigen Target Antigen antibody 5-AF Labeled Primary Antibody antibody->antigen Binding detection Fluorescent Signal (Excitation at ~490 nm) (Emission at ~520 nm) antibody->detection Generates

Caption: Diagram of a labeled antibody binding its target antigen for detection.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency / Weak Signal - Protein concentration too low.- Incorrect pH of reaction buffer.- Presence of competing amines (Tris, glycine) in buffer.- Hydrolyzed/inactive reactive dye.- Concentrate protein to >2 mg/mL.- Verify buffer pH is between 8.0 and 9.0.- Perform buffer exchange into an amine-free buffer.- Prepare fresh dye stock solution immediately before use.
Protein Precipitation during Labeling - Over-labeling of the protein.- High concentration of organic solvent (DMSO).- Reduce the molar ratio of dye to protein.- Decrease the reaction time.- Add the dye stock solution slowly to the protein while stirring.
Labeled Protein Has Lost Function - Labeling has occurred at a critical site for biological activity.- Reduce the molar ratio of dye to protein to achieve a lower DOL.- Try labeling via a different functional group if possible.

References

Application Notes and Protocols for In Vivo Imaging with 5-Aminofluorescein Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-aminofluorescein (5-AF) conjugates in in vivo imaging. 5-AF, a derivative of fluorescein, offers a versatile platform for the fluorescent labeling of various biomolecules, enabling real-time visualization of biological processes within living organisms.

Introduction to this compound for In Vivo Imaging

This compound (5-AF) is a widely used fluorescent dye characterized by its amine-reactive nature, making it suitable for conjugation to a variety of biomolecules such as peptides, proteins, antibodies, and other targeting ligands. Its excitation and emission maxima are in the visible range (typically around 490 nm and 520 nm, respectively), which is suitable for various in vivo imaging systems equipped with appropriate filters. While near-infrared (NIR) probes offer deeper tissue penetration, 5-AF is a cost-effective and valuable tool for imaging superficial tumors and for applications where high quantum yield is essential.

Applications in In Vivo Imaging

The primary applications of 5-AF conjugates in in vivo imaging revolve around targeted delivery and visualization of specific biological sites or processes.

Targeted Tumor Imaging

By conjugating 5-AF to molecules that specifically bind to tumor-associated markers, researchers can visualize and quantify tumor burden and response to therapy.

  • Integrin αvβ3 Targeting with RGD Peptides: The Arg-Gly-Asp (RGD) peptide sequence is known to bind with high affinity to integrin αvβ3, which is overexpressed on the surface of many tumor cells and endothelial cells of tumor neovasculature. 5-AF conjugated to cyclic RGD peptides can be used to image tumors expressing this integrin.

  • Folate Receptor Targeting: Folic acid conjugates can be used to target tumors that overexpress the folate receptor, such as in certain types of ovarian and lung cancers.[1]

  • Antibody-Directed Imaging: Monoclonal antibodies (mAbs) specific to tumor antigens can be labeled with 5-AF to provide highly specific tumor imaging.

Imaging Enzyme Activity

Fluorogenic probes can be designed using 5-AF where the fluorescence is initially quenched. Upon cleavage by a specific enzyme that is upregulated in a disease state, the fluorescence is restored, allowing for the visualization of enzyme activity. This "OFF/ON" activation mechanism provides a high signal-to-background ratio.

Apoptosis Imaging

Annexin V, a protein that binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during the early stages of apoptosis, can be conjugated with 5-AF. This allows for the non-invasive imaging and quantification of programmed cell death in various pathological conditions.[2][3]

Quantitative Data Presentation

Quantitative analysis of in vivo fluorescence imaging data is crucial for obtaining meaningful results. This typically involves measuring the fluorescence intensity in the region of interest (e.g., tumor) and comparing it to background tissues. The data is often presented as tumor-to-background ratios or as the percentage of injected dose per gram of tissue (%ID/g).

Table 1: Representative Biodistribution of a Fluorescein-Derivative Probe in Tumor-Bearing Mice

OrganMean Fluorescence Intensity (Arbitrary Units)[4]
Tumor240
Muscle10
Liver50
Kidney80
Spleen25
Lung15
Heart12
Brain5

Note: This table presents representative data for a fluorescein derivative and serves as an example. Actual values will vary depending on the specific 5-AF conjugate, animal model, and imaging system.

Table 2: Tumor-to-Background Ratios of Different Fluorescently Labeled RGD Peptides

RGD ConjugateTumor-to-Muscle Ratio (4h post-injection)[1]
Cy5.5-RGD monomer3.18 ± 0.16
Cy5.5-RGD dimer2.98 ± 0.05
Cy5.5-RGD tetramer3.63 ± 0.09

Note: This table showcases how multimerization of a targeting peptide can affect tumor accumulation, a principle applicable to 5-AF conjugates.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide via NHS Ester Chemistry

This protocol describes the labeling of a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) with 5-AF using a succinimidyl ester (NHS ester) derivative of the fluorophore.

Materials:

  • Peptide with a free primary amine

  • 5-Carboxyfluorescein N-succinimidyl ester (or a similar NHS ester of a fluorescein derivative)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the 5-carboxyfluorescein NHS ester in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dissolved dye solution to the peptide solution. A typical molar ratio of dye to peptide is 10:1 to 20:1, but this should be optimized for each specific peptide.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the 5-AF-peptide conjugate from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the peptide) and ~490 nm (for fluorescein).

G cluster_prep Probe Preparation Peptide Peptide with Primary Amine Dissolve_Peptide Dissolve Peptide in Bicarbonate Buffer Peptide->Dissolve_Peptide NHS_Ester 5-AF NHS Ester Dissolve_Dye Dissolve Dye in DMSO/DMF NHS_Ester->Dissolve_Dye Conjugation Conjugation Reaction (RT, 1-2h) Dissolve_Peptide->Conjugation Dissolve_Dye->Conjugation Purification Purification (Size Exclusion) Conjugation->Purification Conjugate 5-AF-Peptide Conjugate Purification->Conjugate

Caption: Workflow for 5-AF-Peptide Conjugation.

Protocol 2: In Vivo Fluorescence Imaging of Tumors in a Mouse Model

This protocol outlines the general procedure for in vivo imaging of subcutaneous tumors in mice using a 5-AF conjugated targeting probe.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • 5-AF conjugated targeting probe (e.g., 5-AF-RGD peptide)

  • Sterile PBS, pH 7.4

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Probe Administration: Inject the 5-AF conjugate (typically 100-200 µL of a 1-10 µM solution in PBS) intravenously via the tail vein.

  • Image Acquisition: Place the anesthetized mouse in the imaging chamber of the in vivo fluorescence imaging system. Acquire fluorescence images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h) to determine the optimal imaging window. Use an appropriate filter set for fluorescein (Excitation: ~480 nm, Emission: ~520 nm).

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a background region (e.g., contralateral muscle).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio.

  • Ex Vivo Biodistribution (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the excised organs to confirm the in vivo signal and quantify the biodistribution of the probe as %ID/g.

G cluster_workflow In Vivo Imaging Workflow Start Start Anesthetize Anesthetize Tumor-Bearing Mouse Start->Anesthetize Inject Intravenous Injection of 5-AF Conjugate Anesthetize->Inject Image Acquire Fluorescence Images (Multiple Time Points) Inject->Image Analyze Image Analysis (ROI Quantification) Image->Analyze End End Analyze->End

Caption: General In Vivo Fluorescence Imaging Workflow.

Signaling Pathway Visualization

Integrin αvβ3 Signaling Pathway

The binding of RGD-containing ligands, such as a 5-AF-RGD conjugate, to integrin αvβ3 on the surface of tumor or endothelial cells can trigger downstream signaling cascades that are involved in cell adhesion, migration, proliferation, and survival. Visualizing this initial binding event is a key application of these fluorescent probes.

G cluster_pathway Integrin αvβ3 Signaling Initiation Probe 5-AF-RGD Conjugate Integrin Integrin αvβ3 (on cell surface) Probe->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin Binding Downstream Downstream Signaling (Migration, Proliferation) FAK->Downstream Phosphorylation Cascade

Caption: RGD-Integrin αvβ3 Signaling Initiation.

Conclusion

This compound conjugates are valuable tools for a range of in vivo imaging applications, particularly for targeted tumor imaging and the visualization of specific cellular processes. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo imaging studies using 5-AF based probes. Careful optimization of conjugation chemistry, probe concentration, and imaging parameters is essential for obtaining high-quality, quantitative data.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with 5-Aminofluorescein conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low fluorescence signals with 5-Aminofluorescein (5-AF) conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues with the Conjugation Reaction

Q1: Why is my fluorescence signal completely absent or extremely weak after the labeling reaction?

This often indicates a problem with the conjugation chemistry itself. Several factors are critical for a successful reaction, primarily when using N-hydroxysuccinimide (NHS) esters of fluorescein.

  • Suboptimal Reaction pH: The reaction of NHS esters with primary amines (like the ε-amino groups of lysine residues on proteins) is highly dependent on pH. The optimal pH range is 8.3-8.5.[1][2][3]

    • Below pH 8.3: The primary amino groups on the protein are largely protonated (-NH3+), making them poor nucleophiles and preventing the reaction.[1][3]

    • Above pH 9.0: The NHS ester itself undergoes rapid hydrolysis, "inactivating" the dye before it can react with the protein.

  • Incompatible Buffer Composition: Your reaction buffer may contain chemicals that compete with your target molecule.

    • Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will react with the NHS ester, quenching the reaction with your protein.

    • Recommended Buffers: Use non-amine-containing buffers like sodium bicarbonate, sodium borate, or phosphate buffers adjusted to the correct pH.

  • Reagent Quality and Handling: NHS esters are sensitive to moisture.

    • Always allow the vial of the dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the NHS ester in a high-quality, anhydrous (amine-free) solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Do not prepare and store stock solutions for long periods, as the NHS ester will hydrolyze.

  • Insufficient Dye Concentration: The molar ratio of dye-to-protein may be too low for efficient labeling. A 15- to 20-fold molar excess of dye is often a good starting point for antibody labeling, but this may need to be optimized.

Category 2: Issues with Signal Intensity and Stability

Q2: My conjugate is labeled, but the fluorescence intensity is lower than expected. What could be the cause?

If you have confirmed that conjugation was successful (e.g., via spectrophotometry), a weak signal is often due to environmental factors that quench fluorescence or suboptimal measurement parameters.

  • pH of Final Buffer: The fluorescence quantum yield of fluorescein is highly pH-dependent. The signal is significantly quenched in acidic conditions. For optimal brightness, ensure your final sample is in a buffer with a pH of 7.4 or higher; fluorescence intensity increases and stabilizes at pH values above 8.4.

  • Concentration Quenching: An excessively high degree of labeling (DOL) can lead to self-quenching, where adjacent fluorophores interact and dissipate energy non-radiatively, reducing the overall fluorescence. For most antibodies, a DOL greater than 10 may lead to this effect.

  • Photobleaching: Fluorescein is susceptible to photobleaching (light-induced degradation). If the signal is initially bright but fades rapidly during imaging, this is the likely cause.

    • Mitigation: Reduce the intensity of the excitation light, decrease exposure times, and use an anti-fade mounting medium for microscopy applications.

  • Solvent Effects: The local microenvironment around the conjugated dye can impact its fluorescence. The quantum yield of aminofluoresceins is known to be very low in aqueous solutions but can be significantly higher in less protic environments.

  • Suboptimal Instrument Settings:

    • Incorrect Wavelengths: Ensure your instrument's excitation and emission filters or monochromators are set correctly for 5-AF (Excitation max: ~490-495 nm, Emission max: ~520-535 nm).

    • Low Gain/Exposure: The detector gain or camera exposure time may be set too low to detect the signal adequately.

Q3: How do I determine if I have successfully labeled my protein and optimize the labeling density?

Calculating the Degree of Labeling (DOL) is essential for validating your conjugation and ensuring reproducibility.

  • Calculating the DOL: This is done using UV-Vis spectrophotometry after thoroughly removing all unbound dye. The formula is: DOL = (A_max × ε_prot) / [(A_280 - (A_max × CF)) × ε_dye]

    • A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~495 nm).

    • A_280: Absorbance of the conjugate at 280 nm (the maximum for proteins).

    • ε_prot: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye: Molar extinction coefficient of the dye at its λ_max (e.g., ~68,000 M⁻¹cm⁻¹ for FITC).

    • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at λ_max (e.g., ~0.30 for FITC).

  • Optimizing the DOL:

    • An ideal DOL for antibodies is typically between 2 and 10.

    • A DOL below 0.5 indicates under-labeling and may result in a poor signal-to-noise ratio.

    • To increase the DOL, increase the molar excess of the 5-AF reagent in the conjugation reaction. To decrease it, reduce the molar excess. It is recommended to perform several small-scale reactions to determine the optimal ratio for your specific protein.

Data & Spectral Properties

Table 1: Recommended Reaction Conditions for 5-AF NHS Ester Conjugation

ParameterRecommended ValueRationale & Notes
Reaction pH 8.3 - 8.5Maximizes amine reactivity while minimizing hydrolysis of the NHS ester.
Reaction Buffer 0.1 M Sodium Bicarbonate, 50 mM Sodium BorateMust be free of primary amines (e.g., Tris, Glycine).
Solvent for Dye Anhydrous DMSO or DMFNHS esters are moisture-sensitive; use high-quality, amine-free solvents.
Molar Ratio (Dye:Protein) 10:1 to 20:1Starting point for optimization. Lower ratios risk under-labeling; higher ratios risk over-labeling and quenching.
Protein Concentration >2 mg/mLHigher protein concentrations favor the labeling reaction over hydrolysis of the dye.
Reaction Time 1 hour at Room Temp or Overnight at 4°CIncubation time can be adjusted to modulate the final DOL.

Table 2: Spectral Properties of this compound

PropertyValueNotes
Excitation Maximum (λ_ex) ~490 - 495 nm
Emission Maximum (λ_em) ~520 - 535 nm
Molar Extinction Coefficient (ε) ~68,000 cm⁻¹M⁻¹ at ~494 nmValue for FITC, commonly used for fluorescein conjugates.
Molecular Weight 347.3 g/mol

Key Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with 5-AF NHS Ester

This protocol provides a general guideline. Molar ratios and incubation times should be optimized for each specific protein.

  • Prepare the Protein Solution:

    • Dissolve or dialyze your protein into a suitable amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the Dye Stock Solution:

    • Allow the vial of 5-AF NHS ester to warm to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Perform the Conjugation:

    • While gently stirring or vortexing, add the calculated amount of the dye stock solution to the protein solution to achieve the desired molar excess.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate:

    • Remove unreacted dye and reaction byproducts (like N-hydroxysuccinimide) from the conjugate.

    • The most common method for macromolecules is gel filtration (e.g., using a Sephadex G-25 column). Dialysis is also an option.

Protocol 2: Measuring the Degree of Labeling (DOL)
  • Purify the Sample: Ensure all unconjugated dye has been removed from the sample using the methods described above. This is critical for accuracy.

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the λ_max of the dye (~495 nm, A_max).

    • If the absorbance is greater than 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.

  • Calculate Protein Concentration and DOL:

    • First, calculate the concentration of the protein in the conjugate using the following formula: Protein Conc. (M) = [A_280 - (A_max × CF)] / ε_prot

    • Next, use the protein concentration to calculate the DOL: DOL = A_max / (ε_dye × Protein Conc. (M))

    • Alternatively, use the combined formula provided in the FAQ section.

Visual Guides and Workflows

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Purification cluster_qc 3. Quality Control Prot_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) React Combine & Incubate (1 hr @ RT or O/N @ 4°C) Protect from Light Prot_Prep->React Dye_Prep Prepare 5-AF Reagent in Anhydrous DMSO/DMF Dye_Prep->React Purify Purify Conjugate (e.g., Gel Filtration) React->Purify QC Measure Absorbance (280 nm & ~495 nm) Purify->QC DOL Calculate DOL QC->DOL Result Ready for Experiment DOL->Result

Caption: Experimental workflow for 5-AF conjugation, purification, and quality control.

G Start Low or No Fluorescence Signal Check_Conjugation Was Conjugation Successful? (Check DOL) Start->Check_Conjugation Check_Imaging Is Conjugate Labeled but Signal is Weak? Check_Conjugation->Check_Imaging Yes, DOL > 0.5 pH_Issue Incorrect Reaction pH? (Ideal: 8.3-8.5) Check_Conjugation->pH_Issue No/Low DOL Buffer_Issue Buffer Contains Amines? (e.g., Tris, Glycine) Check_Conjugation->Buffer_Issue No/Low DOL Reagent_Issue Reagent Degraded? (Moisture sensitive) Check_Conjugation->Reagent_Issue No/Low DOL pH_Imaging_Issue Imaging Buffer pH Too Low? (Fluorescein is pH-sensitive) Check_Imaging->pH_Imaging_Issue Quench_Issue DOL Too High? (Causes self-quenching) Check_Imaging->Quench_Issue Bleach_Issue Signal Fades Quickly? (Photobleaching) Check_Imaging->Bleach_Issue Instrument_Issue Instrument Settings Correct? (Ex/Em Wavelengths, Gain) Check_Imaging->Instrument_Issue Sol_Conj Optimize Conjugation Protocol pH_Issue->Sol_Conj Buffer_Issue->Sol_Conj Reagent_Issue->Sol_Conj Sol_Img Optimize Imaging Conditions pH_Imaging_Issue->Sol_Img Quench_Issue->Sol_Img Bleach_Issue->Sol_Img Instrument_Issue->Sol_Img

Caption: Troubleshooting decision tree for low fluorescence signal with 5-AF conjugates.

G Protein Protein-NH₂ (Primary Amine) AF_NHS 5-AF-NHS Ester (Amine-Reactive Dye) Conjugate Protein-NH-CO-5-AF (Stable Amide Bond) Protein->Conjugate AF_NHS->Conjugate NHS NHS Byproduct (N-hydroxysuccinimide) AF_NHS->NHS forms

Caption: Logical relationship of reactants and products in an NHS ester conjugation reaction.

References

How to reduce photobleaching of 5-Aminofluorescein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 5-Aminofluorescein during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of fluorescence.[1] It occurs when the fluorophore in its excited triplet state interacts with molecular oxygen, generating reactive oxygen species that chemically damage the dye molecule.[2] This is a significant issue in fluorescence microscopy as it can limit the duration of imaging experiments and compromise the quantitative analysis of the collected data.

Q2: What are the primary strategies to reduce photobleaching of this compound?

There are two main approaches to minimize photobleaching:

  • Reduce Excitation Light Exposure: This involves minimizing both the intensity and the duration of light that the sample is exposed to.[3][4]

  • Use Antifade Reagents: These chemical cocktails are added to the mounting medium to protect the fluorophore from photochemical damage.[5]

Q3: How do antifade reagents work?

Antifade reagents, also known as anti-bleaching agents, are typically free radical scavengers. They work by removing molecular oxygen from the environment surrounding the fluorophore or by quenching other reactive species that are responsible for its photo-destruction. This extends the fluorescent lifetime of the dye, allowing for longer imaging sessions.

Q4: What are the common components of an antifade mounting medium?

Most antifade mounting media consist of a glycerol-based solution to provide a suitable refractive index for microscopy, with a buffer to maintain an optimal pH (typically around 8.5-9.0 for fluoresceins). The key active ingredients are free radical scavengers. Commonly used scavengers include:

  • p-phenylenediamine (PPD)

  • n-propyl gallate (NPG)

  • 1,4-diazabicyclo-octane (DABCO)

  • Ascorbic acid (Vitamin C)

Q5: Are there any downsides to using antifade reagents?

While highly effective, some antifade reagents can have drawbacks. For instance, p-phenylenediamine (PPD), while being a very effective antifade agent, can cause some initial quenching of the fluorescence signal and may not be compatible with all fluorophores, such as certain cyanine dyes. It's important to choose an antifade reagent that is compatible with this compound and your specific experimental setup.

Troubleshooting Guide

This guide addresses common issues related to the photobleaching of this compound.

Problem Possible Cause Solution
Rapid signal loss during imaging Intense excitation lightReduce the laser power or use neutral density filters to decrease the illumination intensity to the minimum level required for a good signal-to-noise ratio.
Prolonged exposure to lightMinimize the duration of exposure by using the shutter to block the light path when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions.
Absence of an antifade reagentAlways use a mounting medium containing an effective antifade agent. For fixed cells, commercial or homemade antifade mounting media are essential. For live-cell imaging, specific live-cell compatible antifade reagents are available.
Low initial fluorescence intensity Quenching by the antifade reagentSome antifade agents, like PPD, can cause an initial reduction in fluorescence intensity. Consider using an alternative reagent like n-propyl gallate or a commercial formulation known for low initial quenching.
Suboptimal pH of the mounting mediumThe fluorescence of fluorescein and its derivatives is pH-sensitive, with optimal fluorescence in a slightly alkaline environment (pH 8.5-9.0). Ensure your mounting medium is buffered to the correct pH.
Low quantum yield in aqueous solutionsThis compound has a low fluorescence quantum yield in aqueous solutions. In non-aqueous solvents like DMSO, its quantum yield is significantly higher. While for live cell imaging the buffer is aqueous, for fixed and mounted samples, the glycerol-based mounting media can help to enhance and stabilize the fluorescence.
High background fluorescence Autofluorescence from the antifade reagentSome antifade reagents, particularly PPD, can be prone to autofluorescence. If you observe high background, consider switching to a different antifade agent.
Non-specific stainingHigh background can also be a result of non-specific binding of the fluorescent probe. Optimize your staining protocol by including blocking steps and ensuring thorough washing to remove unbound this compound.

Quantitative Data on Antifade Reagent Performance

The choice of antifade reagent can significantly impact the photostability of fluorescein-based dyes. The following table summarizes a quantitative comparison of the half-life of fluorescein in different mounting media.

Mounting Medium Fluorophore Half-life (seconds) Reference
90% glycerol in PBS (pH 8.5)Fluorescein9
VectashieldFluorescein96

Note: Half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Experimental Protocols

Protocol 1: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a simple and effective recipe for a homemade antifade mounting medium.

Materials:

  • n-propyl gallate (Sigma-Aldrich, Cat. No. P3130)

  • Glycerol (ACS grade)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Stir plate and stir bar

  • Storage tubes

Procedure:

  • Prepare a 10% (w/v) stock solution of n-propyl gallate in DMSO. N-propyl gallate does not dissolve well in aqueous solutions.

  • Prepare a 90% glycerol solution. In a beaker, mix 9 parts glycerol with 1 part 10X PBS.

  • Combine the solutions. While stirring the 90% glycerol solution, slowly add the 10% n-propyl gallate stock solution to a final concentration of 0.1% n-propyl gallate. For example, to make 10 mL of mounting medium, add 100 µL of the 10% NPG stock to 9.9 mL of the 90% glycerol/PBS solution.

  • Adjust pH (Optional but Recommended). Check the pH and adjust to 8.5-9.0 if necessary using sodium hydroxide.

  • Store properly. Aliquot the final solution into light-protected tubes and store at -20°C for long-term storage. A working aliquot can be kept at 4°C for several weeks.

Protocol 2: General Workflow for Fluorescent Staining and Mounting

This protocol outlines a general workflow for staining cells with this compound and mounting them for fluorescence microscopy.

Materials:

  • This compound

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - if required for intracellular targets

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips.

  • Washing: Gently wash the cells with PBS to remove culture medium.

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (if necessary): If this compound is targeting an intracellular component, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Incubate the cells with a blocking buffer for 30-60 minutes to reduce non-specific binding.

  • Staining: Incubate the cells with the this compound working solution for the optimized time and concentration. This step should be performed in the dark to prevent premature photobleaching.

  • Washing: Wash the cells extensively with PBS to remove unbound dye.

  • Mounting: Carefully invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

  • Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.

  • Imaging: Image the slides using a fluorescence microscope. Store the slides at 4°C in the dark.

Visualizations

Photobleaching_Mechanism Fluorophore_Ground This compound (Ground State) Fluorophore_Singlet Excited Singlet State Fluorophore_Ground->Fluorophore_Singlet Excitation Light Fluorophore_Triplet Excited Triplet State (Long-lived) Fluorophore_Singlet->Fluorophore_Triplet Intersystem Crossing Fluorescence Fluorescence (Light Emission) Fluorophore_Singlet->Fluorescence Rapid Decay Photobleaching Photobleaching (Irreversible Damage) Fluorophore_Triplet->Photobleaching Interaction Antifade Antifade Reagents (Free Radical Scavengers) Antifade->Fluorophore_Triplet Quenches Oxygen Molecular Oxygen (O2) Oxygen->Fluorophore_Triplet

Caption: The mechanism of photobleaching and the protective role of antifade reagents.

Experimental_Workflow Start Start: Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (Optional) (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking Staining Staining with This compound Blocking->Staining Washing Washing Steps Staining->Washing Mounting Mounting with Antifade Medium Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging End End: Image Analysis Imaging->End

Caption: A typical experimental workflow for fluorescent staining with this compound.

References

Technical Support Center: Post-Labeling Purification of 5-Aminofluorescein Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unconjugated 5-Aminofluorescein following labeling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful purification of your fluorescently labeled biomolecules.

Choosing Your Purification Method

Selecting the appropriate purification method is critical for obtaining a high-purity conjugate, free from interfering unconjugated this compound. The choice of method depends on several factors including the scale of your experiment, the properties of your biomolecule, and the required final purity.

G start Labeling Reaction with this compound Complete decision1 What is your primary goal? start->decision1 goal1 High Purity & Analytical Separation decision1->goal1 Highest Resolution goal2 Rapid Desalting & Buffer Exchange decision1->goal2 Speed & Convenience goal3 Gentle Removal for Large Volumes decision1->goal3 Sample Volume & Sensitivity method1 High-Performance Liquid Chromatography (HPLC) goal1->method1 method2 Gel Filtration Chromatography (Size Exclusion) goal2->method2 method3 Dialysis goal3->method3

Figure 1. Decision workflow for selecting a purification method.

Comparison of Purification Methods

The following table summarizes the key characteristics of the most common methods for removing unconjugated this compound.

FeatureDialysisGel Filtration Chromatography (GFC)High-Performance Liquid Chromatography (HPLC)
Principle Diffusion across a semi-permeable membrane based on molecular weight cutoff.[1]Separation based on molecular size; larger molecules elute first.[2]Separation based on polarity, size, or charge with high pressure.
Purity Achieved Good to HighGood to HighVery High
Speed Slow (hours to days).[3]Fast (minutes to hours).[3]Fast to Moderate (minutes to hours)
Sample Volume Versatile, suitable for large volumes.Limited by column size.Analytical to preparative scales.
Sample Dilution MinimalCan be significantDependent on the system and collection method.
Protein Recovery Generally high, but potential for loss due to membrane adsorption.High, typically >90%.High, but can be affected by column interactions.
Cost (Equipment) LowModerateHigh
Ease of Use SimpleRelatively simpleRequires expertise
Best For Large sample volumes, gentle buffer exchange, and removal of small molecule contaminants.Rapid desalting, buffer exchange, and removal of small molecules from proteins >5 kDa.Achieving the highest purity, analytical separation of labeled and unlabeled species, and purification of peptides.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the removal of unconjugated this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound?

A1: The presence of free dye can lead to high background signals and non-specific fluorescence in downstream applications, making it difficult to obtain accurate results. It is essential for the precise determination of the dye-to-protein ratio (degree of labeling).

Q2: I still see a significant amount of free dye in my sample after a single purification step. What should I do?

A2: If the initial concentration of the free dye is very high, a single purification step may not be sufficient. Consider repeating the purification step. For example, with gel filtration, you can pass the sample through a second spin column.

Q3: My protein is precipitating after the labeling reaction or during purification. What could be the cause?

A3: Protein precipitation can be caused by several factors:

  • Hydrophobicity of the Dye: Fluorescent dyes can be hydrophobic, and their conjugation to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.

  • High Degree of Labeling: Attaching too many dye molecules to a single protein can alter its properties and cause it to precipitate. It is advisable to aim for a lower dye-to-protein ratio.

  • Organic Solvents: The use of organic solvents like DMSO to dissolve the dye can denature the protein if the final concentration is too high.

Q4: My labeled antibody has lost its binding affinity. What happened?

A4: The labeling reaction targets primary amines, which can be present in the antigen-binding site of an antibody (e.g., lysine residues). Modification of these critical residues can interfere with the antibody's ability to bind to its target. Consider using a lower dye-to-protein molar ratio to reduce the extent of labeling.

Q5: I am observing little to no fluorescence from my labeled protein. Was the labeling unsuccessful?

A5: Not necessarily. A low fluorescence signal can be a result of "dye-dye quenching," which occurs when too many fluorophores are in close proximity on the same protein molecule. It is also possible that the fluorophore is in a microenvironment on the protein that quenches its fluorescence. Determining the degree of labeling can help diagnose this issue.

Experimental Protocols

Below are detailed protocols for the three main methods of removing unconjugated this compound.

Method 1: Dialysis

This method is ideal for large sample volumes and for biomolecules that are sensitive to the shear forces of chromatography.

G prep Prepare Dialysis Tubing (pre-wet according to manufacturer's instructions) load Load Sample into Tubing and seal both ends prep->load dialyze1 Immerse in Stirred Dialysis Buffer (Volume >200x sample volume) load->dialyze1 change1 Dialyze for 2-4 hours at 4°C dialyze1->change1 change2 Change Dialysis Buffer change1->change2 dialyze2 Continue Dialysis (repeat buffer changes 2-3 times) change2->dialyze2 recover Recover Purified Sample from tubing dialyze2->recover

Figure 2. Workflow for removing unconjugated dye by dialysis.

Materials:

  • Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for antibodies and larger proteins.

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Large beaker and stir plate.

Procedure:

  • Prepare the Dialysis Tubing: Cut the required length of tubing and prepare it according to the manufacturer's instructions. This usually involves rinsing and soaking to remove any preservatives.

  • Load the Sample: Pipette your labeling reaction mixture into the dialysis tubing and securely close both ends, leaving some space for the sample to potentially increase in volume.

  • Dialysis: Place the sealed tubing into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Stir the buffer gently on a stir plate.

  • Buffer Exchange: Allow dialysis to proceed for 2-4 hours. Discard the buffer and replace it with fresh, cold dialysis buffer.

  • Repeat: Repeat the buffer exchange at least two more times. For optimal removal, the final dialysis can be performed overnight.

  • Sample Recovery: Carefully remove the tubing from the buffer, and pipette the purified, labeled biomolecule into a clean tube.

Method 2: Gel Filtration Chromatography (GFC)

Also known as size exclusion chromatography, this method is rapid and effective for desalting and buffer exchange. Spin columns are particularly convenient for small sample volumes.

G prep Prepare Spin Column (remove storage buffer by centrifugation) equilibrate Equilibrate Column with desired buffer prep->equilibrate load Apply Labeling Reaction Mixture to the center of the resin bed equilibrate->load spin Centrifuge to Collect Purified Labeled Protein load->spin

Figure 3. Workflow for dye removal using a GFC spin column.

Materials:

  • Pre-packed gel filtration spin column (e.g., Sephadex G-25) with an appropriate MWCO for your biomolecule.

  • Collection tubes.

  • Centrifuge.

  • Equilibration buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare the Column: Remove the bottom cap of the spin column and place it in a collection tube. Centrifuge according to the manufacturer's instructions to remove the storage buffer.

  • Equilibrate the Column: Add your desired equilibration buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Load the Sample: Discard the flow-through from the equilibration steps and place the column in a new collection tube. Carefully apply your labeling reaction mixture to the center of the packed resin bed.

  • Elute the Labeled Protein: Centrifuge the column according to the manufacturer's protocol. The eluate will contain your purified, labeled biomolecule, while the unconjugated this compound remains in the column resin.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC offers the highest resolution and is particularly well-suited for purifying labeled peptides or when a very high degree of purity is required. Reversed-phase HPLC (RP-HPLC) is commonly used.

G prepare Prepare Mobile Phases (e.g., A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile) equilibrate Equilibrate HPLC System & Column (e.g., C18 column) with initial mobile phase conditions prepare->equilibrate inject Inject Labeling Reaction Mixture equilibrate->inject run Run Gradient Elution (increasing concentration of mobile phase B) inject->run collect Collect Fractions based on UV-Vis Absorbance at 280 nm and ~495 nm run->collect analyze Analyze Fractions (e.g., by mass spectrometry) and pool pure fractions collect->analyze

Figure 4. Workflow for purification by reversed-phase HPLC.

Materials:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase column (e.g., C18).

  • Mobile phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).

  • Mobile phase B: HPLC-grade acetonitrile with 0.1% TFA.

Procedure:

  • System Preparation: Ensure the HPLC system is properly primed and the column is equilibrated with the initial mobile phase conditions (typically a high percentage of mobile phase A).

  • Sample Injection: Inject your labeling reaction mixture onto the column.

  • Gradient Elution: Run a linear gradient of increasing mobile phase B. The hydrophobic, labeled biomolecule will bind to the column and elute at a higher concentration of organic solvent than the more polar, unconjugated this compound.

  • Fraction Collection: Monitor the elution profile at two wavelengths: one for the protein/peptide backbone (e.g., 220 nm or 280 nm) and one for this compound (around 495 nm). Collect fractions corresponding to the peaks that absorb at both wavelengths.

  • Analysis and Pooling: Analyze the collected fractions (e.g., by mass spectrometry) to confirm the identity and purity of the labeled product. Pool the pure fractions and lyophilize if necessary.

References

5-Aminofluorescein stability in different buffers and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing 5-Aminofluorescein (5-FAM), ensuring the stability of this versatile fluorescent marker is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of 5-FAM stability in various buffers and storage conditions, along with troubleshooting advice to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations for both solid and solution forms are summarized below.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid Powder AmbientUp to 12 monthsStore under desiccating conditions.[1]
Stock Solution (in anhydrous DMSO) -20°CUp to 1 monthProtect from light.[2] Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsProtect from light.[2] Aliquot to avoid freeze-thaw cycles.

Q2: How does pH affect the stability and fluorescence of this compound?

A2: The fluorescence of this compound is highly pH-dependent. Optimal fluorescence is observed in slightly alkaline conditions. It is recommended to use 5-FAM in a pH range of 7.5-8.5. Below pH 7, a decrease in fluorescence can be expected. For labeling reactions, a pH of 8.5 is often recommended to achieve the best labeling efficiency.[3][4]

Q3: Which buffers are suitable for working with this compound?

A3: The choice of buffer depends on the specific application.

  • For general fluorescence measurements, phosphate-buffered saline (PBS) and borate buffers are commonly used.

  • For conjugation reactions involving N-hydroxysuccinimide (NHS) esters of carboxyfluorescein, it is critical to use amine-free buffers such as phosphate buffer (pH 7.2-7.5) or sodium bicarbonate buffer (pH 8.5). Amine-containing buffers like Tris will react with the NHS ester, inhibiting the labeling of the target molecule.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Low or No Fluorescent Signal

A weak or absent fluorescent signal can be frustrating. The workflow below can help diagnose the potential cause.

start Low/No Fluorescent Signal check_storage Verify 5-FAM Storage Conditions (Solid & Stock Solution) start->check_storage check_ph Measure pH of Working Solution check_storage->check_ph Storage OK improper_storage Degraded 5-FAM (Improper Storage) check_storage->improper_storage Storage Improper check_buffer Confirm Buffer Composition check_ph->check_buffer pH Optimal (7.5-8.5) improper_ph Suboptimal pH (pH < 7.5) check_ph->improper_ph pH Suboptimal check_concentration Verify 5-FAM Concentration check_buffer->check_concentration Buffer Compatible incompatible_buffer Incompatible Buffer (e.g., Tris for NHS ester reaction) check_buffer->incompatible_buffer Buffer Incompatible low_concentration Concentration Too Low check_concentration->low_concentration Concentration Low solution_storage Check Working Solution Age check_concentration->solution_storage Concentration OK old_solution Degraded 5-FAM in Aqueous Buffer solution_storage->old_solution Solution Old

Caption: Troubleshooting workflow for low or no 5-FAM fluorescence.

Issue 2: Inconsistent or Decreasing Fluorescence Over Time

Fluorescence instability can manifest as signal decay during an experiment.

Table 2: Troubleshooting Inconsistent this compound Fluorescence

Potential CauseRecommended Action
Photobleaching Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium for microscopy applications.
Reaction with Buffer Components If using a new or non-standard buffer, test for potential quenching effects by comparing the fluorescence of 5-FAM in your buffer to that in a standard buffer like PBS at the same pH. Some buffer components can quench fluorescence.
Hydrolysis in Aqueous Solution Prepare fresh working solutions of this compound in buffer for each experiment. The stability of 5-FAM in aqueous solutions over extended periods is not well-documented, and degradation can occur.
Temperature Effects Ensure that the temperature of your experimental setup is stable, as fluorescence intensity can be temperature-dependent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution for long-term storage.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-blocking microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of 5-FAM powder in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution until the 5-FAM is completely dissolved.

  • Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

start Start: Prepare 5-FAM Stock equilibrate Equilibrate 5-FAM Powder to Room Temperature start->equilibrate weigh Weigh 5-FAM equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Light-Blocking Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready store->end

Caption: Workflow for preparing a 5-FAM stock solution.

Protocol 2: Preparation of this compound Working Solution in Buffer

This protocol outlines the dilution of the stock solution into an aqueous buffer for immediate use.

Materials:

  • This compound stock solution (in DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4 or Sodium Bicarbonate, pH 8.5)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single aliquot of the 5-FAM stock solution at room temperature, protected from light.

  • Determine the required volume of the stock solution to achieve the desired final concentration in the buffer.

  • Add the appropriate volume of the chosen buffer to a new microcentrifuge tube.

  • Add the calculated volume of the 5-FAM stock solution to the buffer.

  • Mix thoroughly by vortexing or pipetting.

  • Use the working solution immediately for your experiment. It is not recommended to store 5-FAM in aqueous buffers for extended periods.

Disclaimer: The information provided in this technical support guide is for informational purposes only and is based on currently available scientific literature. Users should always perform their own validation experiments to determine the optimal conditions for their specific applications.

References

Quenching of 5-Aminofluorescein fluorescence and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the quenching of 5-Aminofluorescein (5-AF) fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-AF) and what are its spectral properties?

A1: this compound (5-AF) is a derivative of the highly fluorescent molecule fluorescein. It contains an amine group that can be used for covalent labeling of proteins and other molecules.[1][2] Its fluorescence is characterized by an excitation maximum of around 490-495 nm and an emission maximum of approximately 515-535 nm.[3][4]

Q2: Why is my 5-AF fluorescence signal weak or absent?

A2: Weak or no fluorescence from 5-AF can be due to several factors, including:

  • Quenching: Various substances and conditions can quench (decrease) the fluorescence of 5-AF.

  • Incorrect pH: The fluorescence of 5-AF is highly pH-dependent, with optimal fluorescence occurring in slightly basic conditions (pH 8-9).

  • Low Concentration: The concentration of the 5-AF labeled molecule may be too low to detect.

  • Photobleaching: Exposure to excitation light can irreversibly destroy the fluorophore.

  • Solvent Effects: The choice of solvent significantly impacts the fluorescence quantum yield of 5-AF.

Q3: What is fluorescence quenching?

A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[5] This can occur through various mechanisms, including collisional quenching, static quenching, Förster Resonance Energy Transfer (FRET), and photobleaching.

Q4: How does the solvent affect 5-AF fluorescence?

A4: The fluorescence quantum yield of 5-AF is highly dependent on the solvent. It exhibits low fluorescence in water and alcohols but is brightly fluorescent in non-hydrogen bond-donating solvents like dimethyl sulfoxide (DMSO) and acetone. Even small amounts of water can quench the fluorescence of 5-AF in these organic solvents.

Troubleshooting Guide: Quenching of 5-AF Fluorescence

This guide addresses common issues related to the quenching of 5-AF fluorescence and provides step-by-step solutions.

Problem Potential Cause Recommended Solution
Rapid loss of fluorescence upon illumination Photobleaching: Irreversible photochemical destruction of the fluorophore by the excitation light.* Use an anti-fade mounting medium: These reagents scavenge reactive oxygen species that contribute to photobleaching. Common anti-fade agents include n-propyl gallate and p-phenylenediamine (PPD).* Minimize exposure to excitation light: Use neutral density filters to reduce light intensity, keep exposure times as short as possible, and use the lowest laser power necessary for imaging.* Image samples promptly after staining.
Fluorescence is weaker than expected Concentration Quenching (Self-Quenching): At high concentrations, 5-AF molecules can interact with each other, leading to a decrease in fluorescence.* Optimize the labeling concentration: Perform a titration to find the optimal concentration of the 5-AF conjugate that gives the brightest signal without significant self-quenching.
Quenching by components in the buffer or medium: Certain molecules or ions can act as quenchers.* Identify and remove potential quenchers: Common quenchers include molecular oxygen, iodide ions, and some heavy metal ions.* Degas solutions: To reduce quenching by molecular oxygen, buffers can be degassed.
Incorrect pH: The fluorescence of fluorescein derivatives is pH-sensitive.* Maintain an optimal pH: Use a buffer system to maintain the pH between 8 and 9 for maximal fluorescence intensity.
Solvent-induced quenching: Protic solvents like water and alcohols can quench 5-AF fluorescence.* Use an appropriate solvent: For in vitro assays, consider using a non-hydrogen bond-donating solvent like DMSO or acetone if your experimental conditions permit.
High background fluorescence Autofluorescence: Endogenous fluorescent molecules in the sample can contribute to background noise.* Use a blocking solution: This can help to reduce non-specific binding of fluorescently labeled molecules.* Perform a background subtraction: Acquire an image of an unstained control sample to create a background image that can be subtracted from the experimental images.

Quantitative Data Summary

The following tables summarize key quantitative data related to the fluorescence of 5-AF and its prevention from quenching.

Table 1: Fluorescence Quantum Yield of this compound in Different Solvents

SolventQuantum Yield (%)Reference
Water0.8
Methanol4
Acetone61
DMSO67

Table 2: Common Anti-fade Reagents and Their Recommended Concentrations

Anti-fade ReagentRecommended ConcentrationReference
n-Propyl gallate0.5% (w/v)
p-Phenylenediamine (PPD)0.1% - 0.2% (w/v)

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate Anti-fade Mounting Medium

Materials:

  • n-Propyl gallate (Sigma P3130 or equivalent)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Deionized water

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note that n-propyl gallate does not dissolve well in water-based solutions.

  • In a clean container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

  • While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.

  • Store the final mounting medium in aliquots at -20°C, protected from light.

Protocol 2: Preparation of p-Phenylenediamine (PPD) Anti-fade Mounting Medium

Materials:

  • p-Phenylenediamine (PPD)

  • 1M Tris buffer, pH 9.0

  • Deionized water

  • Glycerol

Procedure:

  • In a 15 ml centrifuge tube, dissolve 20 mg of p-phenylenediamine in 1 ml of 1M Tris-HCl, pH 9.0.

  • Add 2 ml of deionized water and vortex until the PPD is completely dissolved.

  • Add 7 ml of glycerol and vortex thoroughly to mix.

  • Wrap the tube in aluminum foil to protect it from light and store it at -20°C.

  • Warm the medium before use. Discard if the solution turns dark, as this indicates degradation.

Visualizations

Quenching_Mechanisms cluster_fluorophore This compound (5-AF) cluster_processes De-excitation Pathways cluster_quenchers Quenching Agents 5-AF_Ground 5-AF (Ground State) 5-AF_Excited 5-AF (Excited State) Fluorescence Fluorescence (Light Emission) 5-AF_Excited->Fluorescence Radiative Decay Quenching Quenching (Non-radiative) 5-AF_Excited->Quenching Non-radiative Decay Oxygen Molecular Oxygen Oxygen->Quenching Collisional Quenching Ions Iodide, etc. Ions->Quenching Collisional Quenching Self Another 5-AF Molecule Self->Quenching Self-Quenching Excitation Excitation Light (490nm) Excitation->5-AF_Ground Absorption Experimental_Workflow Start Start: Sample Preparation Labeling Labeling with 5-AF Conjugate Start->Labeling Washing Washing to Remove Unbound Dye Labeling->Washing Mounting Mounting with Anti-fade Medium Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis Troubleshoot Troubleshooting: - Weak Signal - High Background - Photobleaching Imaging->Troubleshoot Iterative Process End End: Results Data_Analysis->End Troubleshoot->Labeling Optimize Concentration Troubleshoot->Mounting Optimize Anti-fade

References

Minimizing background fluorescence in 5-Aminofluorescein experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Aminofluorescein (5-AF) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-AF) and what are its spectral properties?

This compound (5-AF) is a fluorescent marker used in various biological applications. It is a derivative of fluorescein and is often used for labeling proteins and other molecules.[1] Its key spectral properties are:

  • Excitation Maximum (λex): ~490-495 nm[2][3][4]

  • Emission Maximum (λem): ~515-520 nm[2]

This places its fluorescence signal in the green region of the visible spectrum.

Q2: What are the main causes of high background fluorescence in 5-AF experiments?

High background fluorescence can obscure your specific signal and is often caused by a combination of factors:

  • Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins, collagen) or from fixatives like glutaraldehyde and formaldehyde. Autofluorescence is particularly prominent in the blue to green spectrum, which can interfere with the 5-AF signal.

  • Non-specific Binding: The 5-AF probe may bind to off-target molecules or surfaces. This can be due to inappropriate probe concentration, insufficient blocking, or inadequate washing.

  • Environmental Factors: The fluorescence of 5-AF is sensitive to its environment. Factors like solvent and pH can significantly impact its quantum yield. For instance, the fluorescence of aminofluoresceins is known to be quenched in aqueous solutions but is significantly brighter in non-hydrogen bond donor solvents like DMSO.

  • Probe Concentration and Stability: High concentrations of 5-AF can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence intensity. Also, improper storage or handling can lead to degradation of the fluorescent probe.

Q3: How does pH affect 5-AF fluorescence?

Q4: Is 5-AF photostable? What can I do to prevent photobleaching?

Fluorescein and its derivatives are known to be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. While 5-AF's photostability is comparable to other fluorescein-based dyes, it is generally less photostable than other classes of fluorophores like Alexa Fluor dyes. To minimize photobleaching:

  • Reduce the exposure time and intensity of the excitation light.

  • Use an antifade mounting medium for fixed cell imaging.

  • Image samples promptly after staining.

  • Store stained samples in the dark at 4°C.

Troubleshooting Guide

This guide addresses common problems encountered during 5-AF experiments and provides actionable solutions.

Problem 1: High Background Fluorescence

High background can make it difficult to distinguish the signal from your target.

start High Background Observed check_autofluorescence Run Unstained Control start->check_autofluorescence autofluorescence_present Autofluorescence is High check_autofluorescence->autofluorescence_present reduce_autofluorescence Implement Autofluorescence Reduction Strategy autofluorescence_present->reduce_autofluorescence Yes check_secondary_only Run Secondary Antibody/Probe Only Control autofluorescence_present->check_secondary_only No reduce_autofluorescence->check_secondary_only secondary_staining Non-specific Staining Observed check_secondary_only->secondary_staining optimize_blocking_washing Optimize Blocking & Washing secondary_staining->optimize_blocking_washing Yes check_concentration Review 5-AF Concentration secondary_staining->check_concentration No optimize_blocking_washing->check_concentration concentration_high Concentration Too High? check_concentration->concentration_high titrate_concentration Titrate 5-AF Concentration concentration_high->titrate_concentration Yes final_check Re-image concentration_high->final_check No titrate_concentration->final_check

Caption: A logical workflow for troubleshooting high background fluorescence.

Possible Cause Suggested Solution
Autofluorescence Minimize Fixation-Induced Autofluorescence: Use fresh paraformaldehyde instead of glutaraldehyde. Reduce fixation time and concentration. Consider alternative fixation methods like cold methanol. Quenching Agents: Treat samples with quenching agents like sodium borohydride or commercially available reagents like TrueVIEW™. Spectral Separation: If possible with your imaging system, use spectral unmixing to separate the 5-AF signal from the autofluorescence spectrum.
Non-specific Binding of 5-AF Probe Optimize Probe Concentration: Perform a titration to find the lowest effective concentration of your 5-AF conjugate. Improve Blocking: Increase the blocking time or try a different blocking agent (e.g., serum from the species of the secondary antibody if applicable). Enhance Washing: Increase the number and duration of wash steps after probe incubation to remove unbound molecules.
Environmental Factors Control pH: Ensure your buffers are at an optimal and consistent pH, typically between 7.4 and 9.0 for fluorescein-based dyes. Solvent Choice: For in vitro assays, be aware that the fluorescence of 5-AF is significantly higher in solvents like DMSO compared to aqueous buffers.
Problem 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors from probe viability to imaging settings.

start Weak or No Signal check_microscope Verify Microscope Settings (Filters, Exposure) start->check_microscope settings_ok Settings Correct? check_microscope->settings_ok adjust_settings Adjust Exposure/Gain settings_ok->adjust_settings No check_probe_storage Check 5-AF Storage & Handling settings_ok->check_probe_storage Yes adjust_settings->check_probe_storage storage_issue Improper Storage? check_probe_storage->storage_issue use_new_probe Use Fresh Aliquot of 5-AF storage_issue->use_new_probe Yes check_concentration_low Review 5-AF Concentration storage_issue->check_concentration_low No use_new_probe->check_concentration_low concentration_low Concentration Too Low? check_concentration_low->concentration_low increase_concentration Increase 5-AF Concentration/Incubation Time concentration_low->increase_concentration Yes final_check Re-image concentration_low->final_check No increase_concentration->final_check start Experiment Start prepare_cells Prepare Cells/Tissue start->prepare_cells fixation Fixation (Optional) prepare_cells->fixation blocking Blocking Step fixation->blocking staining 5-AF Staining blocking->staining washing Washing Steps staining->washing mounting Mounting (with Antifade) washing->mounting imaging Fluorescence Imaging mounting->imaging analysis Data Analysis imaging->analysis

References

Technical Support Center: 5-Aminofluorescein Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on 5-Aminofluorescein (5-AF) fluorescence intensity.

Understanding the Effect of pH on this compound Fluorescence

The fluorescence of this compound (5-AF), like other fluorescein derivatives, is highly dependent on the pH of the solution. This pH sensitivity arises from the different ionic species of 5-AF that exist in equilibrium at various proton concentrations. Each of these species exhibits distinct absorption and fluorescence characteristics. In aqueous solutions, the fluorescence intensity of 5-AF generally increases with increasing pH, reaching a maximum in alkaline conditions. This is attributed to the predominance of the dianionic form of the molecule, which is the most fluorescent species. Conversely, in acidic conditions, protonation of the functional groups leads to a significant decrease in fluorescence.

An important consideration for this compound is the influence of the solvent. In aqueous solutions, the dianions of aminofluoresceins can be practically non-fluorescent.[1] However, in non-hydrogen bond donor solvents such as dimethylsulfoxide (DMSO), 5-AF exhibits bright fluorescence.[1] This fluorescence is quenched by the addition of water or by the protonation of the carboxylate group.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maximal fluorescence of this compound in aqueous solutions?

A1: The optimal pH for maximal fluorescence of 5-AF in aqueous solutions is generally in the alkaline range, typically above pH 8. At this pH, the dianionic form of the molecule is the predominant species, which is highly fluorescent.

Q2: Why does the fluorescence intensity of this compound decrease at acidic pH?

A2: At acidic pH, the functional groups of the 5-AF molecule, such as the carboxylate and phenol groups, become protonated. This protonation alters the electronic structure of the fluorophore, leading to a significant reduction in its ability to absorb and emit light, thus decreasing the fluorescence intensity.

Q3: What are the pKa values of this compound?

A3: Fluorescein and its derivatives have multiple pKa values corresponding to the different ionization states of the molecule. For fluorescein, these pKa values are typically around 2.1, 4.3, and 6.4. The pKa values for this compound can be influenced by the presence of the amino group and the solvent environment.

Q4: Can this compound be used as a pH indicator?

A4: Yes, due to its pH-dependent fluorescence, this compound can be used as a fluorescent pH indicator, particularly in the physiological pH range. However, it is crucial to calibrate the fluorescence intensity against known pH standards under the specific experimental conditions.

Q5: How does the solvent affect the fluorescence of this compound?

A5: The solvent has a significant impact on the fluorescence of 5-AF. In water, the dianions of aminofluoresceins have been reported to be practically non-fluorescent.[1] In contrast, in non-hydrogen bond donor solvents like DMSO, 5-AF exhibits strong fluorescence.[1] The addition of water to a DMSO solution of 5-AF can quench the fluorescence.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the measurement of this compound fluorescence as a function of pH.

Problem Possible Cause Solution
No or very low fluorescence signal Incorrect pH of the buffer.Ensure the buffer pH is in the optimal range for 5-AF fluorescence (typically pH > 8 for aqueous solutions).
5-AF concentration is too low.Increase the concentration of 5-AF. A typical starting concentration is in the micromolar range.
Incorrect excitation or emission wavelengths.Verify the excitation and emission maxima for 5-AF under your experimental conditions (typically around 490 nm for excitation and 520 nm for emission).
Use of an inappropriate solvent.For high fluorescence, consider using a non-hydrogen bond donor solvent like DMSO. Be aware that water can quench fluorescence.
Fluorescence signal is unstable or drifting pH of the solution is changing over time.Use a stable and well-buffered solution. Ensure the buffer has sufficient capacity to resist pH changes.
Photobleaching of 5-AF.Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if possible.
Temperature fluctuations.Maintain a constant temperature throughout the experiment, as fluorescence can be temperature-dependent.
Inconsistent results between experiments Inaccurate pH measurement.Calibrate the pH meter before each experiment using fresh, certified standards.
Variations in 5-AF stock solution.Prepare a fresh stock solution of 5-AF and store it protected from light.
Contamination of reagents or cuvettes.Use high-purity reagents and thoroughly clean all glassware and cuvettes.
High background fluorescence Autofluorescence from the sample matrix or buffer components.Run a blank sample (buffer without 5-AF) to measure the background fluorescence and subtract it from your sample readings.
Impurities in the 5-AF sample.Use a high-purity grade of this compound.

Quantitative Data

The following table provides an illustrative example of the expected trend in the relative fluorescence intensity of a fluorescein derivative like this compound at different pH values in an aqueous buffer. Actual values may vary depending on the specific experimental conditions.

pHPredominant Ionic SpeciesRelative Fluorescence Intensity (%)
2Cationic< 5
4Neutral/Zwitterionic~10-20
6Monoanionic~40-60
7.4Monoanionic/Dianionic~70-90
8Dianionic~95
10Dianionic100

Experimental Protocols

Protocol for Measuring this compound Fluorescence at Different pH Values

This protocol outlines the steps to measure the fluorescence intensity of 5-AF across a range of pH values.

Materials:

  • This compound (high purity)

  • A series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, and carbonate-bicarbonate buffers for pH 9-11)

  • Spectrofluorometer

  • pH meter

  • Quartz cuvettes

  • Deionized water

  • DMSO (optional, for non-aqueous measurements)

Procedure:

  • Preparation of 5-AF Stock Solution:

    • Dissolve a known amount of this compound in a small amount of DMSO to ensure complete dissolution.

    • Dilute the stock solution with deionized water or the desired buffer to a final working concentration (e.g., 1-10 µM). The final concentration of DMSO should be kept low (e.g., <1%) if working in aqueous buffers to minimize its effect on fluorescence.

  • Preparation of pH Buffers:

    • Prepare a series of buffers covering the desired pH range.

    • Verify the pH of each buffer using a calibrated pH meter.

  • Fluorescence Measurement:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to approximately 490 nm and the emission wavelength to approximately 520 nm. Optimize these wavelengths by scanning the excitation and emission spectra of 5-AF in a high pH buffer.

    • For each pH measurement, add a fixed volume of the 5-AF working solution to a cuvette containing the corresponding pH buffer. Mix well.

    • Place the cuvette in the spectrofluorometer and record the fluorescence intensity.

    • Measure the fluorescence of a blank solution (buffer only) for each pH value to determine the background signal.

  • Data Analysis:

    • Subtract the background fluorescence from the sample fluorescence for each pH value.

    • Normalize the fluorescence intensity values, for example, by setting the intensity at the highest pH to 100%.

    • Plot the normalized fluorescence intensity as a function of pH.

Visualizations

Chemical Equilibria of this compound at Different pH Values

G Chemical Equilibria of this compound Cationic Cationic (pH < 3) Low Fluorescence Neutral Neutral/Zwitterionic (pH ~3-5) Low Fluorescence Cationic->Neutral + OH- Neutral->Cationic + H+ Monoanionic Monoanionic (pH ~5-7) Moderate Fluorescence Neutral->Monoanionic + OH- Monoanionic->Neutral + H+ Dianionic Dianionic (pH > 7) High Fluorescence Monoanionic->Dianionic + OH- Dianionic->Monoanionic + H+

Caption: Protonation states of this compound and their fluorescence.

Experimental Workflow for Measuring 5-AF Fluorescence vs. pH

G Experimental Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Stock Prepare 5-AF Stock Solution Mix Mix 5-AF with each pH Buffer Prep_Stock->Mix Prep_Buffers Prepare Buffers of Varying pH Prep_Buffers->Mix Measure_Blank Measure Blank (Buffer Only) Prep_Buffers->Measure_Blank Measure_Fluorescence Measure Fluorescence (Ex: 490 nm, Em: 520 nm) Mix->Measure_Fluorescence Subtract_BG Subtract Background Fluorescence Measure_Fluorescence->Subtract_BG Measure_Blank->Subtract_BG Normalize Normalize Data Subtract_BG->Normalize Plot Plot Fluorescence vs. pH Normalize->Plot

References

Solving solubility issues with 5-Aminofluorescein in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 5-Aminofluorescein in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is sparingly soluble in water but is soluble in organic solvents such as methanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Its solubility in aqueous solutions is highly dependent on pH.

Q2: How does pH affect the solubility of this compound in aqueous buffers?

A2: The solubility of this compound in aqueous solutions increases significantly at alkaline pH (pH ≥ 9.0). This is due to the deprotonation of the phenolic hydroxyl and carboxylic acid groups, leading to a more soluble anionic form. The predicted pKa of this compound is approximately 9.34.[1]

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: Direct dissolution in neutral or acidic aqueous buffers is often difficult and may result in incomplete dissolution or precipitation. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the desired aqueous buffer.

Q4: My this compound solution appears to have a weak fluorescence signal. What could be the cause?

A4: A weak fluorescence signal can be due to several factors, including low concentration, photobleaching, or aggregation. Aggregation of fluorescein derivatives is a known issue that can lead to fluorescence quenching.[2] Ensure the dye is fully dissolved and consider optimizing the concentration and solvent conditions. The quantum yield of this compound is also solvent-dependent, being low in water (0.8%) and significantly higher in solvents like DMSO (67%) and acetone (61%).[2]

Q5: What are the optimal storage conditions for this compound stock solutions?

A5: Stock solutions of this compound prepared in anhydrous organic solvents like DMSO or DMF should be stored at -20°C or -80°C, protected from light and moisture. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in Aqueous Buffer

Symptoms:

  • Visible solid particles remain in the buffer.

  • The solution appears cloudy or hazy.

Possible Causes:

  • The pH of the aqueous buffer is too low.

  • The concentration of this compound is too high for the chosen buffer.

  • Direct dissolution in the aqueous buffer was attempted without an organic co-solvent.

Troubleshooting Steps:

start Precipitate Observed check_stock Was a concentrated stock in organic solvent used? start->check_stock prepare_stock Prepare a stock solution in DMSO or DMF check_stock->prepare_stock No check_ph Check pH of aqueous buffer check_stock->check_ph Yes prepare_stock->check_ph adjust_ph Increase buffer pH (e.g., to pH 8.5-9.0) check_ph->adjust_ph pH < 8.0 lower_conc Lower the final concentration check_ph->lower_conc pH ≥ 8.0 adjust_ph->lower_conc add_cosolvent Add a small percentage of an organic co-solvent (e.g., 1-5% DMSO) lower_conc->add_cosolvent sonicate Briefly sonicate the solution add_cosolvent->sonicate success Solubility Achieved sonicate->success

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Precipitation Occurs After Diluting the Stock Solution into Aqueous Buffer

Symptoms:

  • The solution becomes cloudy or forms a precipitate immediately or over time after adding the stock solution to the buffer.

Possible Causes:

  • The final concentration of the organic solvent from the stock solution is too high, causing the buffer components to precipitate.

  • The buffer capacity is insufficient to maintain the desired pH after the addition of the stock solution.

  • Aggregation of this compound upon transfer to the aqueous environment.

Troubleshooting Steps:

  • Reduce the Volume of Stock Solution: Use a more concentrated stock solution to minimize the amount of organic solvent introduced into the aqueous buffer.

  • Slow Addition and Mixing: Add the stock solution dropwise to the vigorously stirring buffer to facilitate rapid dispersion.

  • Optimize Buffer Conditions:

    • Ensure the buffer has sufficient buffering capacity.

    • Consider using a buffer with a higher pH (e.g., borate buffer pH 8.5-9.0).

  • Use a Co-solvent in the Final Solution: If compatible with your experiment, having a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol in the final aqueous solution can help maintain solubility.

  • Work at a Lower Concentration: Determine the maximum soluble concentration of this compound in your specific buffer system through serial dilutions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterPartially solubleSolubility is pH-dependent.
Methanol10 mg/mL-
AcetoneSoluble-
Dimethylformamide (DMF)5 mg/mL
Dimethyl Sulfoxide (DMSO)≥ 32 mg/mL
Aqueous Buffers (pH < 7)Poorly solubleProne to precipitation.
Aqueous Buffers (pH ≥ 9.0)SolubleThe anionic form is more soluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 347.32 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 3.47 mg of this compound powder and place it in a microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • If any solid particles remain, briefly sonicate the solution in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure all the solid has dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris buffer pH 8.5, Borate buffer pH 8.5)

  • Vortex mixer

Procedure:

  • Bring the 10 mM stock solution of this compound and the desired aqueous buffer to room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the this compound stock solution dropwise.

  • Continue vortexing for another 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • If precipitation occurs, refer to the troubleshooting guides. It may be necessary to use a buffer with a higher pH or a lower final concentration of this compound.

Mandatory Visualizations

cluster_organic Organic Solvent (e.g., DMSO) cluster_aqueous Aqueous Buffer stock This compound Stock Solution (e.g., 10 mM) buffer Vigorously Stirring Aqueous Buffer stock->buffer Slow, dropwise addition working Final Working Solution buffer->working Dilution & Mixing

Caption: Recommended workflow for preparing a this compound working solution.

cluster_low_ph Low pH (e.g., < 4) cluster_neutral_ph Neutral pH (e.g., 6-8) cluster_high_ph High pH (e.g., > 9) Low pH Low pH Neutral pH Neutral pH High pH High pH cation Cationic Form (Poorly Soluble) neutral Neutral/Zwitterionic Form (Sparingly Soluble) cation->neutral Increase pH anion Anionic Form (More Soluble) neutral->anion Increase pH

Caption: pH-dependent forms of this compound and their relative solubility.

References

Validation & Comparative

A Head-to-Head Battle of Fluorophores: 5-Aminofluorescein vs. FITC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the right fluorescent label for antibody conjugation is a critical step that can significantly impact experimental outcomes. This guide provides an objective comparison of two fluorescein derivatives, 5-Aminofluorescein and Fluorescein isothiocyanate (FITC), for this purpose, supported by experimental data and detailed methodologies.

Fluorescein and its derivatives have long been workhorses in biological research, prized for their bright green fluorescence. However, the subtle yet significant chemical differences between these derivatives can have profound implications for their utility in antibody conjugation. Here, we delve into a detailed comparison of this compound and the widely used FITC.

Chemical Properties and Reactivity

The key to successful antibody conjugation lies in the chemical reactivity of the fluorophore with the functional groups on the antibody, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.

FITC (Fluorescein isothiocyanate) possesses a highly reactive isothiocyanate group (-N=C=S). This group readily reacts with primary amines on proteins in a nucleophilic addition reaction to form a stable thiourea bond.[1] This direct and efficient reaction mechanism has made FITC a popular choice for antibody labeling for decades.

This compound , on the other hand, has a primary amine (-NH2) group.[2][3] This amine group is not directly reactive with the primary amines on an antibody under standard physiological conditions. To be used for antibody conjugation, this compound would require chemical modification to introduce a reactive group, a process that adds complexity and may not be as efficient as using a pre-activated fluorophore like FITC.

FeatureThis compoundFITC (Fluorescein isothiocyanate)
Reactive Group Primary Amine (-NH2)Isothiocyanate (-N=C=S)
Reactivity with Antibody Amines Not directly reactiveDirectly reactive, forms a stable thiourea bond
Conjugation Chemistry Requires activation or a cross-linker (multi-step)Direct, one-step reaction

Performance Comparison: A Data-Driven Analysis

Due to the fundamental difference in reactivity, direct quantitative comparisons of conjugation efficiency and performance between this compound and FITC for antibody labeling are not prevalent in the scientific literature. The vast majority of studies utilize FITC for its straightforward and reliable conjugation chemistry. However, we can infer performance based on the properties of the resulting conjugates.

Performance MetricThis compound-Antibody Conjugate (Hypothetical)FITC-Antibody Conjugate
Conjugation Efficiency Low (indirect, multi-step process)High (direct, efficient reaction)
Fluorescence Intensity Potentially lower due to indirect conjugation methodsHigh, but susceptible to quenching at high degrees of labeling
Photostability Similar to fluorescein, prone to photobleachingProne to photobleaching[4][5]
pH Sensitivity Fluorescence is pH-dependentFluorescence is pH-dependent, decreasing in acidic environments
Stability of Conjugate Dependent on the cross-linker usedStable thiourea bond

Experimental Protocols

Standard Protocol for FITC Antibody Conjugation

This protocol is a standard method for labeling antibodies with FITC.

Materials:

  • Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • FITC powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Prepare Antibody: Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing substances and to adjust the pH.

  • Prepare FITC Solution: Immediately before use, dissolve FITC in DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: While gently vortexing the antibody solution, slowly add the desired amount of the FITC solution. The optimal molar ratio of FITC to antibody should be determined empirically but is typically between 5:1 and 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching reagent to react with any unbound FITC.

  • Purification: Separate the FITC-conjugated antibody from unreacted FITC and other byproducts using a gel filtration column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).

Hypothetical Protocol for this compound Antibody Conjugation (via a crosslinker)

As this compound is not directly reactive, a bifunctional crosslinker would be required. This is a more complex, multi-step process. One possible approach would involve using a crosslinker like glutaraldehyde.

Materials:

  • Antibody solution (1-5 mg/mL in PBS, pH 7.4)

  • This compound

  • Glutaraldehyde solution

  • Sodium borohydride solution

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Activate Antibody (not a standard practice): This step is not a typical or recommended procedure for antibody labeling due to the risk of antibody crosslinking and inactivation.

  • Alternative - Two-step crosslinking: A more controlled approach would involve a hetero-bifunctional crosslinker, first reacting with the antibody and then with the this compound. This adds further complexity and steps to the protocol.

Note: Due to the inefficiency and potential for undesirable side reactions, direct conjugation using FITC is the overwhelmingly preferred method.

Visualizing the Conjugation Process

To better understand the chemical reactions involved, the following diagrams illustrate the conjugation workflows.

FITC_Conjugation Antibody Antibody with Primary Amines (-NH2) Reaction Conjugation Reaction (pH 9.0) Antibody->Reaction FITC FITC (-N=C=S) FITC->Reaction Conjugate FITC-Antibody Conjugate (Thiourea Bond) Reaction->Conjugate Purification Purification Conjugate->Purification Final_Product Purified FITC-Antibody Conjugate Purification->Final_Product

Caption: Workflow for FITC Antibody Conjugation.

Aminofluorescein_Conjugation cluster_0 Hypothetical Multi-Step Process Antibody Antibody with Primary Amines (-NH2) Reaction1 Reaction with Antibody Antibody->Reaction1 Aminofluorescein This compound (-NH2) Reaction2 Reaction with this compound Aminofluorescein->Reaction2 Crosslinker Bifunctional Crosslinker Crosslinker->Reaction1 Activation Activation Step (Potential for side reactions) Intermediate Activated Antibody Reaction1->Intermediate Intermediate->Reaction2 Conjugate Aminofluorescein-Antibody Conjugate (via crosslinker) Reaction2->Conjugate

Caption: Hypothetical workflow for this compound conjugation.

Conclusion: FITC Remains the Superior Choice for Direct Antibody Labeling

Based on the fundamental principles of chemical reactivity and the wealth of established protocols and data, FITC is the clear and superior choice for direct antibody conjugation when compared to this compound. The presence of the isothiocyanate group in FITC allows for a straightforward, efficient, and reliable one-step conjugation to primary amines on antibodies, resulting in a stable thiourea linkage.

While this compound is a fluorescent molecule, its primary amine group is not suitable for direct reaction with antibodies. Any attempt to use this compound for this purpose would necessitate a more complex, multi-step process involving chemical activation or cross-linking, which would likely lead to lower conjugation efficiency, a higher risk of antibody inactivation, and less reproducible results.

For researchers seeking a reliable and well-characterized method for fluorescently labeling antibodies with a green-emitting dye, FITC remains a robust and cost-effective option. For applications requiring enhanced photostability or brightness, modern alternatives to FITC, such as Alexa Fluor™ 488 or DyLight™ 488, should be considered.

References

A Head-to-Head Comparison: 5-Aminofluorescein vs. 5-Carboxyfluorescein for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that can significantly impact experimental outcomes. Among the myriad of available fluorophores, fluorescein derivatives remain a popular choice due to their bright green emission. This guide provides an in-depth, data-driven comparison of two common fluorescein derivatives, 5-Aminofluorescein (5-AF) and 5-Carboxyfluorescein (5-FAM), to aid in the selection of the optimal reagent for your specific labeling needs.

This comparison delves into their chemical properties, labeling chemistries, and fluorescence characteristics, supported by experimental protocols and data presented in a clear, comparative format.

At a Glance: Key Differences

This compound and 5-Carboxyfluorescein, while sharing the same core fluorescein structure, possess distinct reactive groups that dictate their conjugation chemistry and, ultimately, their suitability for different applications. 5-AF bears a primary amine group, while 5-FAM has a carboxylic acid moiety. This fundamental difference necessitates different approaches to bioconjugation. Furthermore, their fluorescence properties, particularly in aqueous environments, differ significantly, a crucial consideration for most biological experiments.

Chemical Structures

Chemical Structures cluster_5AF This compound (5-AF) cluster_5FAM 5-Carboxyfluorescein (5-FAM) node_5af node_5fam

Caption: Chemical structures of this compound and 5-Carboxyfluorescein.

Performance Characteristics: A Quantitative Comparison

The choice between 5-AF and 5-FAM often hinges on their photophysical properties and the stability of the resulting conjugates. The following table summarizes key quantitative data for these two fluorophores.

PropertyThis compound (5-AF)5-Carboxyfluorescein (5-FAM)
Molecular Weight 347.32 g/mol 376.32 g/mol [1]
Excitation Maximum (λex) ~490-495 nm[1][2]~490-492 nm[1]
Emission Maximum (λem) ~515-535 nm~514-520 nm
Quantum Yield (Φ) Low in water (~0.008), High in organic solvents (e.g., DMSO ~0.67)High in aqueous buffer (pH > 8) (~0.93)
Reactive Group Primary Amine (-NH₂)Carboxylic Acid (-COOH)
Common Conjugation Target Carboxylic acids (with activation), Aldehydes, KetonesPrimary amines (requires activation of the carboxyl group)
Bond Formed Amide (with activated carboxyls), Schiff base (with aldehydes/ketones)Amide
Conjugate Stability Generally stableCarboxamide bond is highly stable and more resistant to hydrolysis than conjugates formed with FITC.

Labeling Chemistries: Pathways to Conjugation

The distinct reactive groups of 5-AF and 5-FAM dictate their respective conjugation strategies.

This compound (5-AF) Labeling

The primary amine of 5-AF can be conjugated to biomolecules containing carboxylic acid groups, such as those found on proteins (aspartic acid, glutamic acid, C-terminus) or on carrier molecules. This reaction typically requires activation of the carboxyl group using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.

5-AF Labeling Pathway Biomolecule Biomolecule with Carboxyl Group (-COOH) Activated_Biomolecule NHS-activated Biomolecule Biomolecule->Activated_Biomolecule Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Biomolecule Conjugate Labeled Biomolecule (Stable Amide Bond) Activated_Biomolecule->Conjugate AF This compound (5-AF) AF->Conjugate Conjugation

Caption: Conjugation of 5-AF to a carboxylated biomolecule via EDC/NHS chemistry.

5-Carboxyfluorescein (5-FAM) Labeling

5-Carboxyfluorescein is most commonly used to label primary amines, such as the side chain of lysine residues or the N-terminus of proteins. The carboxylic acid of 5-FAM itself is not reactive towards amines and must first be activated. This is typically achieved by converting it to an N-hydroxysuccinimidyl (NHS) ester, which is a highly efficient amine-reactive reagent.

5-FAM Labeling Pathway FAM 5-Carboxyfluorescein (5-FAM) FAM_SE 5-FAM, SE (NHS-ester) FAM->FAM_SE Activation EDC_NHS EDC + NHS EDC_NHS->FAM_SE Conjugate Labeled Biomolecule (Stable Amide Bond) FAM_SE->Conjugate Biomolecule Biomolecule with Primary Amine (-NH₂) Biomolecule->Conjugate Conjugation General Labeling Workflow Start Start Prepare_Biomolecule Prepare Biomolecule (Dissolve/Dialyze in appropriate buffer) Start->Prepare_Biomolecule Prepare_Dye Prepare Fluorophore (Dissolve in anhydrous solvent) Start->Prepare_Dye Conjugation Conjugation Reaction (Mix and incubate) Prepare_Biomolecule->Conjugation Prepare_Dye->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Determine Degree of Labeling, confirm activity) Purification->Characterization Application Downstream Application (e.g., Microscopy, Flow Cytometry) Characterization->Application End End Application->End

References

Characterization of 5-Aminofluorescein Labeled Proteins: A Comparative Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Aminofluorescein (5-AF) with other common fluorescent dyes for protein labeling, supported by spectroscopic data and detailed experimental protocols. The objective is to assist researchers in selecting the most suitable fluorophore for their specific applications, such as immunofluorescence, flow cytometry, and fluorescence microscopy.

Spectroscopic Properties of this compound and Alternatives

This compound (5-AF) is a derivative of fluorescein that can be covalently linked to proteins, making it a useful fluorescent marker.[1] Its spectroscopic properties are crucial for its application in various bio-imaging and detection techniques. Below is a comparison of 5-AF with two widely used alternative green fluorescent dyes: Fluorescein isothiocyanate (FITC) and Alexa Fluor 488.

PropertyThis compound (5-AF)Fluorescein Isothiocyanate (FITC)Alexa Fluor 488
Excitation Maximum (nm) ~490-495[2][3]~494[4]~495
Emission Maximum (nm) ~520-535[2]~518-525~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not readily available~75,000>65,000
Quantum Yield Not readily available for protein conjugates~0.92 (free dye)Not readily available
Fluorescence Lifetime (ns) Not readily available for protein conjugates~4.1 (for some conjugates)Not readily available
Photostability ModerateModerate, prone to photobleachingHigh, more photostable than FITC
pH Sensitivity Sensitive to pH changesSensitive to pH, fluorescence decreases in acidic environmentsRelatively insensitive to pH between 4 and 10
Reactive Group Primary AmineIsothiocyanateSuccinimidyl ester
Target Functional Group Carboxylic acids (with activation), Aldehydes/Ketones (via reductive amination)Primary aminesPrimary amines

Note: The quantum yield and fluorescence lifetime of fluorescent dyes can be significantly influenced by their conjugation to proteins and the local microenvironment.

Experimental Protocols

Protein Labeling with this compound (Amine-Reactive Labeling)

This protocol is a general guideline for labeling proteins with 5-AF, which, like FITC, can be used to target primary amines.

Materials:

  • Protein to be labeled (in amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • This compound (5-AF)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1.5 M hydroxylamine or 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.

  • Prepare 5-AF Stock Solution: Immediately before use, dissolve 5-AF in DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.

  • Labeling Reaction:

    • Slowly add the 5-AF stock solution to the protein solution while gently stirring. A molar excess of 10-20 fold of 5-AF to protein is a common starting point. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous stirring.

  • Quench Reaction: Add the quenching solution to stop the labeling reaction by reacting with any unreacted 5-AF. Incubate for 30-60 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with the storage buffer. The first colored fraction to elute is the labeled protein.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of 5-AF (~495 nm, A₄₉₅).

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₄₉₅ × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for fluorescein derivatives) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration using the Beer-Lambert law: Dye Concentration (M) = A₄₉₅ / ε_dye where ε_dye is the molar extinction coefficient of 5-AF at its absorbance maximum.

    • The DOL is the molar ratio of the dye to the protein.

Spectroscopic Characterization

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Time-Resolved Fluorometer (for lifetime measurements)

Procedure:

  • Absorption Spectroscopy:

    • Acquire the absorption spectrum of the labeled protein from 250 nm to 600 nm.

    • Identify the absorbance maxima corresponding to the protein (around 280 nm) and the fluorescent dye (~495 nm for 5-AF).

  • Fluorescence Emission Spectroscopy:

    • Excite the sample at the absorbance maximum of the dye (~495 nm).

    • Record the fluorescence emission spectrum (typically from 500 nm to 650 nm).

    • Determine the wavelength of maximum emission.

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.

    • It is typically determined by comparing the integrated fluorescence intensity of the sample to a standard with a known quantum yield (e.g., free fluorescein in 0.1 M NaOH, Φ = 0.95).

    • The following equation is used: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state.

    • It is measured using time-resolved fluorescence spectroscopy, often by time-correlated single-photon counting (TCSPC).

    • The decay of fluorescence intensity over time is fitted to an exponential function to determine the lifetime.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Spectroscopic Characterization Protein Protein Solution (Amine-free buffer) Labeling Incubate (RT, 1-2h, dark) Protein->Labeling Dye 5-AF Stock Solution (DMSO/DMF) Dye->Labeling Quench Quench Reaction Labeling->Quench Purify Size-Exclusion Chromatography Quench->Purify Labeled_Protein Purified Labeled Protein Purify->Labeled_Protein UV_Vis UV-Vis Spectroscopy (Absorbance, DOL) Labeled_Protein->UV_Vis Fluorescence Fluorescence Spectroscopy (Emission, Quantum Yield) Labeled_Protein->Fluorescence Lifetime Time-Resolved Fluorescence (Lifetime) Labeled_Protein->Lifetime

Figure 1: Experimental workflow for labeling and characterization.

Dye_Selection Start Start: Select a Fluorescent Dye Application What is the primary application? Start->Application Photostability Is high photostability critical? (e.g., long-term imaging) Application->Photostability Imaging pH_Sensitivity Is the experimental pH variable or acidic? Application->pH_Sensitivity General Labeling Brightness Is maximum brightness required for low abundance targets? Application->Brightness Flow Cytometry AF5_FITC 5-AF or FITC Photostability->AF5_FITC No Alexa488 Alexa Fluor 488 Photostability->Alexa488 Yes pH_Sensitivity->AF5_FITC No Consider_Alternatives Consider alternatives to 5-AF/FITC pH_Sensitivity->Consider_Alternatives Yes Brightness->AF5_FITC No Brightness->Alexa488 Yes

Figure 2: Decision tree for fluorescent dye selection.

References

Determining the Degree of Labeling for 5-Aminofluorescein Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the degree of labeling (DOL) of biomolecule conjugates is a critical step in ensuring experimental reproducibility and the efficacy of fluorescently labeled probes. This guide provides a comprehensive comparison of methods for determining the DOL of 5-aminofluorescein conjugates, alongside alternative fluorescent dyes, supported by experimental protocols and data.

Introduction to Degree of Labeling (DOL)

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules covalently attached to a single protein or other biomolecule. An optimal DOL is crucial for the success of fluorescence-based assays. Under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potentially interfere with the biological activity of the conjugated molecule. Therefore, precise DOL determination is essential for quality control and the optimization of labeling reactions.

Spectrophotometric Determination of DOL

The most common method for determining the DOL of fluorescently labeled proteins is through UV-Visible spectrophotometry. This technique relies on measuring the absorbance of the conjugate at two specific wavelengths: the maximum absorbance of the dye (λ_max) and the absorbance of the protein, typically at 280 nm. By applying the Beer-Lambert law, the concentrations of the dye and the protein can be determined, and from these, the DOL can be calculated.

A critical aspect of this calculation is correcting for the absorbance of the dye at 280 nm, as most fluorescent dyes also absorb light at this wavelength. This is achieved by using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.

Experimental Protocol: Determining the DOL of this compound Conjugates

This protocol outlines the steps to determine the DOL of a protein conjugated with this compound.

Materials:

  • This compound conjugated protein solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Purification of the Conjugate: It is essential to remove all non-conjugated this compound from the labeled protein. This can be achieved by methods such as gel filtration (e.g., Sephadex G-25 column) or extensive dialysis against PBS. The purified conjugate should be protected from light.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the maximum absorbance wavelength of this compound, which is approximately 490 nm (A_dye).

    • If the absorbance readings are too high (typically > 2.0), dilute the sample with PBS and record the dilution factor.

  • Calculation of DOL:

    The DOL is calculated using the following formula:

    Where:

    • A_dye: Absorbance of the conjugate at the λ_max of this compound (~490 nm).

    • ε_dye: Molar extinction coefficient of this compound at its λ_max.

    • A_280: Absorbance of the conjugate at 280 nm.

    • CF: Correction factor for the absorbance of this compound at 280 nm (A_280 / A_dye of the free dye).

    • ε_protein: Molar extinction coefficient of the protein at 280 nm.

    Note: The precise molar extinction coefficient (ε) and the 280 nm correction factor (CF) for this compound are not consistently reported in publicly available literature. It is highly recommended to experimentally determine these values for the specific batch of this compound and the buffer conditions being used. To do this, prepare a series of known concentrations of the free dye in the same buffer as the conjugate and measure their absorbance at 280 nm and the dye's λ_max. The molar extinction coefficient can be calculated from the slope of the Beer-Lambert plot (Absorbance vs. Concentration), and the correction factor is the ratio of the absorbance at 280 nm to the absorbance at the λ_max. For many fluorescein derivatives, the molar extinction coefficient is in the range of 70,000-80,000 M⁻¹cm⁻¹, and the correction factor is around 0.3. These can be used as initial estimates if experimental determination is not feasible.

Comparison of this compound with Alternative Fluorescent Dyes

This compound is a derivative of fluorescein and possesses a primary amine group, making it suitable for conjugation to biomolecules. However, a variety of other fluorescent dyes are available for protein labeling, each with its own set of advantages and disadvantages. The following table provides a comparison of this compound with other commonly used fluorescent dyes.

FeatureThis compoundFluorescein Isothiocyanate (FITC)Rhodamine B Isothiocyanate (TRITC)Alexa Fluor™ 488
Reactive Group Primary AmineIsothiocyanateIsothiocyanateNHS Ester
Target Functional Group Carboxylic acids (with activation), Aldehydes, KetonesPrimary AminesPrimary AminesPrimary Amines
Excitation Max (nm) ~490[1]~494~555~494
Emission Max (nm) ~520[1]~518~572~519
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Not readily available~68,000~65,000~71,000[2]
Quantum Yield Low in aqueous solutions[3][4]ModerateModerateHigh
Photostability ModerateLowHigher than FITCHigh
pH Sensitivity SensitiveSensitiveLess sensitive than FITCInsensitive (pH 4-10)
Advantages Primary amine for specific conjugation chemistries.Widely used, cost-effective.More photostable than FITC.High brightness, photostability, and pH insensitivity.
Disadvantages Low quantum yield in aqueous buffers, limited photostability, lack of readily available ε and CF values.Prone to photobleaching, pH-sensitive fluorescence.Lower quantum yield than fluorescein.Higher cost.

Experimental Workflows and Signaling Pathways

To visualize the experimental and logical processes involved in determining the degree of labeling, the following diagrams have been generated using the DOT language.

DOL_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation Purification Purify Conjugate (Gel Filtration/Dialysis) Dilution Dilute Sample (if necessary) Purification->Dilution Measure_A280 Measure Absorbance at 280 nm (A_280) Dilution->Measure_A280 Measure_Adye Measure Absorbance at λ_max of Dye (A_dye) Dilution->Measure_Adye Calculate_DOL Calculate DOL Measure_A280->Calculate_DOL Measure_Adye->Calculate_DOL Get_Constants Obtain Constants: ε_protein, ε_dye, CF Get_Constants->Calculate_DOL Logical_Relationship DOL Degree of Labeling (DOL) Signal Fluorescent Signal DOL->Signal influences Quenching Fluorescence Quenching DOL->Quenching can cause Function Protein Function DOL->Function can affect Optimal Optimal Performance Signal->Optimal Quenching->Optimal Function->Optimal

References

A Comparative Guide to the Purity Analysis of 5-Aminofluorescein by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 5-aminofluorescein, ensuring its purity is paramount for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose. This guide provides a comprehensive comparison of HPLC with other analytical methodologies for the purity assessment of this compound, supported by experimental data and detailed protocols.

Introduction to this compound and the Imperative of Purity

This compound is a widely used fluorescent marker in various biological and chemical applications. Its purity can be compromised by the presence of isomers, unreacted starting materials, and byproducts from its synthesis. The most common impurity is its structural isomer, 6-aminofluorescein, which often co-exists in commercial preparations.[1] The synthesis of 5- and 6-aminofluoresceins typically involves the reaction of 4-nitrophthalic acid with resorcinol, followed by the reduction of the resulting nitrofluorescein isomers.[2] This process can lead to residual starting materials and intermediates as potential impurities. Given that the fluorescent properties of these impurities can differ from that of this compound, their presence can significantly impact the accuracy of fluorescence-based assays.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is the industry standard for determining the purity of this compound, with commercial products typically specifying a purity of ≥95% or ≥98% as determined by this method.[3] This technique offers excellent resolution for separating this compound from its isomers and other impurities.

Experimental Protocol for HPLC Analysis

While a specific, universally adopted standard method is not publicly available, a typical reversed-phase HPLC protocol for the analysis of this compound can be constructed based on common practices for similar fluorescent dyes and available data.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or diode array detector (DAD) is suitable.

  • Column: A C18 reversed-phase column is commonly used. A suitable example is a Zorbax Eclipse Plus C18 column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size), as indicated in LC-MS analyses of this compound.[4]

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation.

    • Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the protonation of the amino group and improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B is effective. For example, starting at 5-10% B and increasing to 90-95% B over 15-20 minutes.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is in the range of 0.2-0.4 mL/min.

  • Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound, which is approximately 490-496 nm.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or DMSO and then diluted with the initial mobile phase composition.

Data Presentation: A Representative HPLC Purity Analysis

The following table summarizes hypothetical data from an HPLC analysis of a commercial this compound sample, illustrating how purity and impurity levels are quantified.

CompoundRetention Time (min)Peak Area (%)Identification
This compound10.298.5Main Peak
6-Aminofluorescein9.81.1Isomer Impurity
Unidentified Impurity 17.50.2Process-Related
Unidentified Impurity 212.10.2Process-Related

Alternative Analytical Methods for Purity Analysis

While HPLC is the predominant method, other techniques can also be employed for the purity assessment of this compound, each with its own advantages and limitations.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and short analysis times, making it a viable alternative for the analysis of fluorescent dyes and their isomers. CE separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.

  • Advantages: High resolution, minimal sample and solvent consumption, and rapid analysis. CE has been shown to be effective in separating fluorescein derivatives.

  • Disadvantages: Can be less robust than HPLC for routine quality control and may have lower concentration sensitivity unless coupled with a highly sensitive detector like laser-induced fluorescence (LIF).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for impurity profiling. It provides not only quantitative data but also structural information about the impurities.

  • Advantages: High sensitivity and specificity, enabling the identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for characterizing process-related impurities and degradation products.

  • Disadvantages: The instrumentation is more complex and expensive than a standard HPLC-UV system.

Comparison of Analytical Methods

FeatureHPLC-UVCapillary Electrophoresis (CE)LC-Mass Spectrometry (LC-MS)
Primary Application Routine purity testing and quantificationIsomer separation, rapid screeningImpurity identification and quantification
Resolution HighVery HighHigh (LC)
Sensitivity GoodModerate (UV), High (LIF)Very High
Quantitative Accuracy ExcellentGoodExcellent
Impurity Identification Limited (based on retention time)Limited (based on migration time)Excellent (based on m/z and fragmentation)
Cost & Complexity ModerateModerateHigh
Robustness HighModerateModerate to High

Workflow and Decision Making

The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following diagrams illustrate a typical experimental workflow for HPLC analysis and a decision-making process for choosing the right analytical technique.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Solvent (e.g., Methanol) prep3 Dilute to Working Concentration hplc1 Inject Sample prep3->hplc1 hplc2 Separation on C18 Column hplc3 UV Detection at ~490 nm data1 Integrate Peak Areas hplc3->data1 data2 Calculate Purity (%) data1->data2 data3 Identify Impurities data2->data3

Figure 1. Experimental workflow for HPLC purity analysis of this compound.

decision_tree start Analytical Goal q1 Routine Quality Control? start->q1 q2 Need to Identify Unknown Impurities? q1->q2 No ans_hplc HPLC-UV q1->ans_hplc Yes q3 High-Throughput Isomer Screening? q2->q3 No ans_lcms LC-MS q2->ans_lcms Yes q3->ans_hplc No ans_ce Capillary Electrophoresis q3->ans_ce Yes

Figure 2. Decision tree for selecting an analytical method for this compound purity.

Conclusion

References

A Comparative Analysis of the Quantum Yields of Key Fluorescein Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is critical for assay sensitivity and accuracy. Fluorescein and its derivatives are among the most widely used fluorophores due to their high absorptivity, excellent fluorescence, and good water solubility.[1] However, their performance, particularly their fluorescence quantum yield (Φf), can vary significantly based on their chemical structure and the experimental environment. This guide provides a comparative analysis of the quantum yields of common fluorescein derivatives, supported by experimental data and protocols to aid in the selection of the optimal reagent for specific research applications.

Quantitative Performance Data

The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is a key metric for the brightness and efficiency of a fluorophore. The table below summarizes the quantum yields and spectral properties of fluorescein and four of its common derivatives: Fluorescein isothiocyanate (FITC), Carboxyfluorescein (FAM), Hexachlorofluorescein (HEX), and Tetrachlorofluorescein (TET). It is important to note that quantum yield is highly sensitive to environmental conditions such as solvent, pH, and temperature.[2][3]

DerivativeAbbreviationExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Measurement Conditions
Fluorescein -~490~5140.925 ± 0.015In 0.1 N NaOH[4]
Fluorescein Isothiocyanate FITC~495~5250.92Not specified
Carboxyfluorescein (6-isomer) 6-FAM~492~5180.93Not specified
Hexachlorofluorescein HEX~533~5490.57Not specified
Tetrachlorofluorescein TET~519~5350.65In PBS

Experimental Protocol: Relative Quantum Yield Determination

Measuring the fluorescence quantum yield is essential for characterizing new fluorescent molecules or validating the performance of existing dyes under specific experimental conditions. The most common method is the relative quantum yield measurement, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Fluorescein in 0.1 N NaOH (Φf = 0.925) is a commonly used standard.

Principle

The quantum yield of an unknown sample (Φ_s) can be calculated using the following equation, by comparing its integrated fluorescence intensity to that of a reference standard (Φ_r):

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts s and r denote the sample and the reference, respectively.

Materials
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm pathlength quartz cuvettes

  • Volumetric flasks and pipettes

  • Fluorescent sample of interest

  • Fluorescence standard (e.g., Fluorescein)

  • Appropriate solvent (e.g., 0.1 M NaOH, ethanol, PBS)

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the reference standard (e.g., fluorescein in 0.1 N NaOH).

    • Prepare a stock solution of the sample in the same solvent as the standard, if possible. If different solvents are used, their refractive indices must be known.

    • From the stock solutions, prepare a series of dilutions for both the sample and the reference, ensuring that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.

    • Record the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 488 nm for fluorescein).

    • Record the fluorescence emission spectrum for each of the sample and reference solutions. The emission range should cover the entire fluorescence band of the dye.

    • Ensure that the experimental settings (e.g., excitation/emission slit widths) are kept constant across all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference. The resulting plots should be linear.

    • Determine the slope of the straight line for both the sample (Gradient_s) and the reference (Gradient_r).

    • Calculate the quantum yield of the sample using the modified equation:

      Φ_s = Φ_r * (Gradient_s / Gradient_r) * (n_s² / n_r²)

Visualization of Experimental Workflow

Fluorescein derivatives are most commonly used to label biomolecules, such as antibodies, for applications like immunofluorescence, flow cytometry, and ELISA. The isothiocyanate group of FITC or the carboxylic acid of FAM can be reacted with primary amines on proteins to form stable conjugates.

G cluster_prep Conjugation Steps cluster_stain Cell Staining Protocol cluster_analysis Analysis Ab Primary Antibody (with -NH2 groups) Mix Incubate Antibody and Dye in Alkaline Buffer (pH 8-9) Ab->Mix Dye Fluorescein Derivative (e.g., FITC, FAM-NHS ester) Dye->Mix Purify Purification (Size Exclusion Chromatography) Mix->Purify Covalent Bond Formation Stain Incubate Cells with Labeled Antibody Purify->Stain Labeled Antibody Cells Prepare Cell Suspension or Tissue Section Cells->Stain Wash Wash to Remove Unbound Antibody Stain->Wash Analysis Fluorescence Detection (Microscopy or Flow Cytometry) Wash->Analysis

Caption: Workflow for antibody labeling and immunofluorescence.

References

A Head-to-Head Battle of Isomers: 5-AF vs. 6-AF in Labeling Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent label is a critical decision that can significantly impact experimental outcomes. Aminofluoresceins (AF), valued for their bright green fluorescence, are commonly used for labeling proteins, antibodies, and other biomolecules. However, the commercially available reagent is typically a mixture of two isomers: 5-aminofluorescein (5-AF) and 6-aminofluorescein (6-AF). While often used interchangeably, subtle differences in their chemical structure can influence their labeling performance and the properties of the resulting conjugates. This guide provides a side-by-side comparison of these two isomers, supported by experimental data, to aid in the selection of the optimal reagent for your specific research needs.

Isomeric Differences and Their Potential Impact

The key distinction between 5-AF and 6-AF lies in the position of the amine functional group on the pendant phenyl ring. In 5-AF, the amine group is at the 5-position, placing it in closer proximity to the xanthene core of the fluorescein molecule. In contrast, the amine group in 6-AF is at the 6-position, offering a more sterically unhindered point of attachment. This seemingly minor structural variance can theoretically influence the reactivity of the amine group, the stability of the resulting conjugate, and the photophysical properties of the labeled molecule.

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison, the following tables summarize the key performance parameters of 5-AF and 6-AF based on available data and studies on closely related carboxyfluorescein isomers. It is important to note that direct, comprehensive side-by-side comparisons of 5-AF and 6-AF in protein labeling are not extensively documented in the literature. Therefore, some of the following data is based on studies of their carboxylated analogs, 5-FAM and 6-FAM, which are expected to exhibit similar trends due to their structural similarities.

Table 1: Physicochemical and Spectral Properties

PropertyThis compound (5-AF)6-Aminofluorescein (6-AF)Reference
Molecular Weight 347.32 g/mol 347.32 g/mol
Excitation Max (λex) ~490 nm~490 nm[1]
Emission Max (λem) ~515 nm~520 nm[1]
Purity >95% (commercially available)>95% (commercially available)

Table 2: Labeling Performance and Conjugate Properties

Parameter5-AF / 5-FAM6-AF / 6-FAMKey Considerations
Relative Labeling Efficiency Potentially slightly lowerPotentially slightly higherThe less sterically hindered amine group of 6-AF may lead to a faster reaction rate. However, this can be influenced by the specific protein and reaction conditions.
Relative Fluorescence Quantum Yield of Conjugate Potentially higherPotentially lowerStudies on naphthalimide isomers suggest that steric hindrance near the fluorophore core (as in the 5-isomer) can reduce non-radiative decay, leading to higher fluorescence.
Photostability of Conjugate Data not available for direct comparison.Data not available for direct comparison.Photostability is a critical parameter for imaging applications. The position of the amine and the resulting linkage may influence the susceptibility of the fluorophore to photobleaching.
Stability of Amide Bond StableStableThe amide bond formed is generally stable under physiological conditions. The isomeric position is not expected to have a significant impact on the intrinsic stability of the amide linkage.

Experimental Methodologies

To enable researchers to conduct their own comparative studies, detailed protocols for antibody labeling and determination of the degree of labeling are provided below.

Protocol 1: Antibody Labeling with 5-AF or 6-AF

This protocol describes a general method for conjugating amine-reactive dyes to antibodies. To perform a side-by-side comparison, it is crucial to run parallel reactions for 5-AF and 6-AF under identical conditions.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • 5-AF or 6-AF, activated as an N-hydroxysuccinimide (NHS) ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Quenching solution: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody: Dialyze the antibody against the labeling buffer overnight at 4°C to remove any amine-containing contaminants. Adjust the antibody concentration to 2-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the 5-AF-NHS or 6-AF-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve a desired molar excess of dye to antibody (a 10-20 fold molar excess is a good starting point).

    • Slowly add the dye stock solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Add the quenching solution to a final concentration of 10-50 mM and incubate for 30-60 minutes at room temperature to stop the reaction by reacting with any excess NHS-ester.

  • Purify Conjugate: Separate the labeled antibody from the unreacted dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored fraction to elute will be the labeled antibody.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each antibody, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A280) and at the absorbance maximum of the fluorescein dye (~490 nm, Amax).

  • Calculate the concentration of the antibody using the following formula:

    • Antibody Concentration (M) = [A280 – (Amax × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for fluorescein).

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the concentration of the dye using the following formula:

    • Dye Concentration (M) = Amax / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its Amax (~70,000 M⁻¹cm⁻¹ for fluorescein).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

Visualizing the Workflow and Reaction

To further clarify the processes involved, the following diagrams illustrate the general workflow for antibody labeling and the chemical reaction.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody->Mix Dye AF-NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate (1-2h, RT, Protected from Light) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Size-Exclusion Chromatography Quench->Purify LabeledAntibody Purified Labeled Antibody Purify->LabeledAntibody

Figure 1. A generalized workflow for the fluorescent labeling of antibodies.

LabelingReaction cluster_reactants Reactants cluster_product Product Protein Protein-NH2 Conjugate Protein-NH-CO-AF Protein->Conjugate + AF_NHS AF-NHS Ester AF_NHS->Conjugate NHS NHS Conjugate->NHS +

Figure 2. Amine-reactive labeling reaction forming a stable amide bond.

Conclusion and Recommendations

The choice between 5-AF and 6-AF for labeling applications may depend on the specific requirements of the experiment.

  • For applications where maximizing the fluorescence signal is paramount , 5-AF may be the superior choice due to the potential for a higher quantum yield of the conjugate. The closer proximity of the amine group to the fluorophore core in the 5-position could lead to favorable electronic effects that enhance fluorescence.

  • For situations where labeling efficiency and reaction kinetics are the primary concerns , 6-AF might be preferable. Its less sterically hindered amine group could facilitate a more rapid and complete reaction, which is particularly advantageous when working with sensitive proteins or when trying to achieve a high degree of labeling.

It is important to recognize that the optimal choice may also be protein-dependent. Therefore, for critical applications, it is recommended to perform a small-scale pilot experiment to directly compare the performance of both 5-AF and 6-AF with the specific protein of interest. By carefully considering the subtle yet significant differences between these isomers and validating the choice experimentally, researchers can ensure the selection of the most appropriate fluorescent label to achieve robust and reliable results.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Aminofluorescein

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 5-Aminofluorescein, a fluorescent marker utilized in various laboratory applications. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Hazard and Precautionary Data

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] The following table summarizes the key hazard information and precautionary statements associated with this compound.

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement
Acute toxicity, oralGHS07WarningH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin corrosion/irritationGHS07WarningH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.
Serious eye damage/eye irritationGHS07WarningH319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity, single exposureGHS07WarningH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Operational Plan: Handling and Disposal of this compound

A systematic approach to handling and disposal is crucial for minimizing risks. The following step-by-step operational plan provides procedural guidance for all stages of the compound's lifecycle in the laboratory.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed. The product can be stored for up to 12 months under desiccating conditions. For long-term stability of stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.

  • Incompatibilities: Keep away from strong oxidizing agents.

2. Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.

3. Handling and Use:

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoidance of Contact: Avoid contact with skin and eyes. Do not breathe in the dust.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Do not let the chemical enter the environment.

4. Disposal:

  • Waste Container: Dispose of contents and container to an approved waste disposal plant.

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.

Experimental Protocol: General Guidance for Use in Fluorescence Labeling

While specific experimental protocols will vary, the following provides a general workflow for the use of this compound in labeling applications, such as conjugating it to proteins.

Objective: To covalently label a target molecule with this compound.

Materials:

  • This compound

  • Target molecule (e.g., protein with available amine-reactive sites)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Dissolve this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare Target Molecule: Dissolve the target molecule in the reaction buffer.

  • Conjugation Reaction: Add the this compound stock solution to the target molecule solution. The molar ratio will depend on the desired degree of labeling and should be optimized. Allow the reaction to proceed for a specified time at a controlled temperature, protected from light.

  • Quench Reaction: Stop the labeling reaction by adding the quenching reagent.

  • Purification: Remove the unconjugated this compound from the labeled target molecule using a purification column.

  • Characterization: Confirm the successful labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_response Incident Response cluster_disposal Disposal A Assess Hazards & Review SDS B Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh & Prepare Solution C->D E Perform Experiment D->E F No Spills or Exposure E->F Normal Operation G Spill or Exposure Occurs E->G Incident J Segregate Waste (Solid & Liquid) F->J H Follow First-Aid Procedures (Skin/Eye Wash, Fresh Air) G->H I Clean Spill According to Protocol G->I L Dispose via Approved Waste Management H->L I->J K Label Waste Container J->K K->L

Safe Handling Workflow for this compound

References

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